molecular formula C13H13N3O2 B3316780 3-amino-N-(6-methoxypyridin-3-yl)benzamide CAS No. 954572-17-9

3-amino-N-(6-methoxypyridin-3-yl)benzamide

Cat. No.: B3316780
CAS No.: 954572-17-9
M. Wt: 243.26 g/mol
InChI Key: CJVHQDOOYHPDNG-UHFFFAOYSA-N
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Description

3-amino-N-(6-methoxypyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-(6-methoxypyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(6-methoxypyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-(6-methoxypyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-12-6-5-11(8-15-12)16-13(17)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVHQDOOYHPDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-amino-N-(6-methoxypyridin-3-yl)benzamide: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-N-(6-methoxypyridin-3-yl)benzamide, a molecule of significant interest in medicinal chemistry. While experimental data for this specific compound is not extensively available in public databases, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential biological evaluation. The structural similarities to known pharmacophores, particularly the 3-aminobenzamide moiety, suggest a promising potential as a modulator of key biological targets, such as poly(ADP-ribose) polymerase (PARP). This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and related chemical entities.

Introduction and Rationale

The benzamide scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The 3-aminobenzamide substructure, in particular, is renowned for its ability to inhibit poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair and other cellular processes.[1][2] Inhibition of PARP has emerged as a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The target molecule, 3-amino-N-(6-methoxypyridin-3-yl)benzamide, integrates this key 3-aminobenzamide pharmacophore with a 6-methoxypyridine moiety. The introduction of the substituted pyridine ring can significantly influence the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, while also providing additional vectors for interaction with biological targets. This guide provides a detailed exploration of this molecule, from its rational synthesis to its potential therapeutic applications.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. The following table summarizes the key predicted and known properties of 3-amino-N-(6-methoxypyridin-3-yl)benzamide and its constituent fragments.

PropertyValueSource
Molecular Formula C13H13N3O2PubChem[3]
Molecular Weight 243.26 g/mol PubChem[3]
Predicted LogP 1.3PubChem[3]
Hydrogen Bond Donors 2PubChem[3]
Hydrogen Bond Acceptors 4PubChem[3]
Predicted Solubility Data not available
CAS Number Not assigned

Synthesis and Purification

The synthesis of 3-amino-N-(6-methoxypyridin-3-yl)benzamide can be logically approached through a standard amide bond formation reaction. This involves the coupling of a 3-aminobenzoyl derivative with 5-amino-2-methoxypyridine. Two primary routes are proposed: the acylation with a pre-formed acid chloride and the use of a peptide coupling agent.

Synthetic Scheme

G cluster_0 Route A: Acid Chloride Method cluster_1 Route B: Coupling Agent Method 3-aminobenzoic acid 3-Aminobenzoic Acid 3-aminobenzoyl chloride 3-Aminobenzoyl Chloride 3-aminobenzoic acid->3-aminobenzoyl chloride Reflux thionyl chloride Thionyl Chloride (SOCl2) thionyl chloride->3-aminobenzoyl chloride target_A 3-amino-N-(6-methoxypyridin-3-yl)benzamide 3-aminobenzoyl chloride->target_A Amide Coupling (Pyridine, DCM) 5-amino-2-methoxypyridine 5-Amino-2-methoxypyridine (CAS: 6628-77-9) 5-amino-2-methoxypyridine->target_A 3-aminobenzoic acid_B 3-Aminobenzoic Acid target_B 3-amino-N-(6-methoxypyridin-3-yl)benzamide 3-aminobenzoic acid_B->target_B Amide Coupling (Base, Solvent) coupling_agent EDC/HOBt or T3P coupling_agent->target_B 5-amino-2-methoxypyridine_B 5-Amino-2-methoxypyridine (CAS: 6628-77-9) 5-amino-2-methoxypyridine_B->target_B

Caption: Proposed synthetic routes to 3-amino-N-(6-methoxypyridin-3-yl)benzamide.

Detailed Experimental Protocol (Route A: Acid Chloride Method)

This protocol is based on well-established procedures for the synthesis of benzamides from their corresponding acid chlorides.[4]

Step 1: Synthesis of 3-Aminobenzoyl Chloride

  • Materials: 3-aminobenzoic acid, thionyl chloride.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-aminobenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

    • Heat the mixture to reflux (approximately 79 °C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.

    • Monitor the reaction by TLC (thin-layer chromatography) to ensure the consumption of the starting material.

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-aminobenzoyl chloride hydrochloride can be used in the next step without further purification.

Step 2: Amide Coupling

  • Materials: 3-aminobenzoyl chloride hydrochloride, 5-amino-2-methoxypyridine (CAS: 6628-77-9)[5][6][7], pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-amino-2-methoxypyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add pyridine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Dissolve the crude 3-aminobenzoyl chloride hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution of the aminopyridine.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-amino-N-(6-methoxypyridin-3-yl)benzamide.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzamide and pyridine rings, as well as the methoxy and amino protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4d1HPyridine H2
~8.0dd1HPyridine H4
~7.5-7.8m3HBenzamide aromatic protons
~7.2t1HBenzamide aromatic proton
~6.8d1HPyridine H5
~5.5br s2H-NH2
~3.9s3H-OCH3
~9.5s1HAmide -NH-
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~165C=O (amide)
~160Pyridine C6
~148Benzamide C3
~140Pyridine C2
~135Benzamide C1
~130Pyridine C4
~129Benzamide CH
~125Pyridine C3
~118Benzamide CH
~115Benzamide CH
~110Pyridine C5
~53-OCH3
Mass Spectrometry (Predicted)

High-resolution mass spectrometry (HRMS) in positive ion mode would be expected to show the protonated molecular ion [M+H]⁺.

  • Predicted [M+H]⁺: m/z 244.1080

The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve cleavage of the amide bond, leading to characteristic fragment ions corresponding to the 3-aminobenzoyl and 6-methoxypyridin-3-ylamino moieties.

Potential Biological Activity and Mechanism of Action

The presence of the 3-aminobenzamide core strongly suggests that 3-amino-N-(6-methoxypyridin-3-yl)benzamide may act as an inhibitor of poly(ADP-ribose) polymerase (PARP).[1][2]

PARP Inhibition

PARP enzymes, particularly PARP1 and PARP2, are key players in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks.[1] In the context of cancer therapy, inhibiting PARP in tumors with deficient homologous recombination (HR) pathways (e.g., due to BRCA1/2 mutations) leads to synthetic lethality.

G DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP PARylation Poly(ADP-ribosyl)ation PARP->PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair Base Excision Repair Recruitment->Repair Survival Cell Survival Repair->Survival Inhibitor 3-amino-N-(6-methoxypyridin-3-yl)benzamide Inhibition Inhibition of PARP Inhibitor->Inhibition Inhibition->PARP Stalled_fork Stalled Replication Fork Inhibition->Stalled_fork DSB Double-Strand Break Stalled_fork->DSB HR_proficient HR Proficient Cell DSB->HR_proficient HR_deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_deficient HR_repair Homologous Recombination Repair HR_proficient->HR_repair Apoptosis Apoptosis/Cell Death HR_deficient->Apoptosis HR_repair->Survival

Caption: Proposed mechanism of action via PARP inhibition and synthetic lethality.

Structure-Activity Relationship (SAR) Considerations

The benzamide portion of the molecule is expected to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP, and bind to the enzyme's active site. The 3-amino group is crucial for this interaction. The 6-methoxypyridine ring can explore additional binding pockets within the enzyme, potentially influencing potency and selectivity.

Experimental Protocol: In Vitro PARP1 Inhibition Assay

To experimentally validate the predicted biological activity, a standard in vitro PARP1 inhibition assay can be performed.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) (PAR) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (3-amino-N-(6-methoxypyridin-3-yl)benzamide)

  • Positive control (e.g., Olaparib or 3-aminobenzamide)

Procedure:

  • Coat Plates: Coat streptavidin-coated 96-well plates with biotinylated histone H1 and incubate overnight at 4 °C. Wash the plates with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare Reagents: Prepare serial dilutions of the test compound and positive control in assay buffer.

  • Enzyme Reaction:

    • Add the assay buffer to the wells.

    • Add the test compound or positive control at various concentrations.

    • Add recombinant PARP1 enzyme.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Wash the plates to remove unreacted components.

    • Add the anti-PAR antibody and incubate for 1 hour.

    • Wash the plates.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plates.

    • Add TMB substrate and incubate in the dark until color develops.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

3-amino-N-(6-methoxypyridin-3-yl)benzamide represents a molecule with significant, albeit currently underexplored, potential in the field of drug discovery. Its rational design, based on the well-established PARP-inhibiting pharmacophore of 3-aminobenzamide, provides a strong impetus for its synthesis and biological evaluation. This technical guide offers a comprehensive, scientifically grounded framework for researchers to embark on such investigations, from a detailed synthetic protocol to a robust method for assessing its predicted biological activity. The insights and procedures outlined herein are intended to accelerate the exploration of this promising chemical entity and its analogs as potential therapeutic agents.

References

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PMC. [Link]

  • Taylor & Francis Online. 3-Aminobenzamide – Knowledge and References. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Catalyst-Free Chemo-/Regio-/Stereoselective Amination of Alk-3-ynones. Synthesis of 1,5-Benzodiazepines and 3-Amino-2-alkenones. [Link]

  • PubChemLite. 3-amino-n-(6-methoxypyridin-3-yl)benzamide. [Link]

  • Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]

  • PubMed. Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • PubMed. Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. [Link]

Sources

An In-depth Technical Guide to the SMILES and InChI Representations of 3-amino-N-(6-methoxypyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and cheminformatics, the ability to accurately and unambiguously represent complex molecular structures in a machine-readable format is paramount. Linear notations, such as the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI), serve as the lingua franca for chemical databases, computational modeling, and digital inventory systems. This guide provides an in-depth analysis of these notations for the compound 3-amino-N-(6-methoxypyridin-3-yl)benzamide, a molecule possessing structural motifs of significant interest in medicinal chemistry.

The core structure of this compound combines a 3-aminobenzamide moiety with a 6-methoxypyridine ring. The aminobenzamide scaffold is recognized as a "privileged scaffold" in drug discovery, known for its versatile applications in developing antiviral, anti-inflammatory, and particularly antitumor agents.[1] For instance, 3-aminobenzamide itself is a well-documented inhibitor of poly ADP ribose polymerase (PARP), an enzyme critical to DNA repair, making it a target for cancer therapy.[2] The methoxypyridine fragment is also a crucial building block in pharmaceuticals, often introduced to modulate a compound's physicochemical properties, such as solubility and metabolic stability, and to enhance ligand-target binding interactions.[3][4][5][6]

This document will deconstruct the SMILES and InChI strings for 3-amino-N-(6-methoxypyridin-3-yl)benzamide, elucidate the logic behind their construction, and provide a practical workflow for their validation and application in a research setting.

Compound Profile and Key Identifiers

The foundational step in any chemical analysis is the precise identification of the molecule . The structural and chemical properties of 3-amino-N-(6-methoxypyridin-3-yl)benzamide are summarized below.

IdentifierValueSource
IUPAC Name 3-amino-N-(6-methoxypyridin-3-yl)benzamide-
Molecular Formula C13H13N3O2[7]
Molecular Weight 243.26 g/mol -
Monoisotopic Mass 243.10077 Da[7]
SMILES COC1=NC=C(C=C1)NC(=O)C2=CC(=CC=C2)N[7]
InChI InChI=1S/C13H13N3O2/c1-18-12-6-5-11(8-15-12)16-13(17)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3,(H,16,17)[7]
InChIKey CJVHQDOOYHPDNG-UHFFFAOYSA-N[7]

Deconstructing the SMILES String

SMILES is a line notation that encodes a molecular structure as a graph. Its conciseness makes it ideal for database indexing and as an input for computational chemistry software. Let's dissect the SMILES string for our compound: COC1=NC=C(C=C1)NC(=O)C2=CC(=CC=C2)N.

  • CO : This represents a methoxy group (CH₃O-). A carbon atom is attached to an oxygen atom.

  • C1=NC=C...C=C1 : This defines the 6-methoxypyridine ring.

    • C1: A carbon atom that is part of a ring, labeled with the number '1'.

    • =N: It is double-bonded to a nitrogen atom.

    • C=C: A series of alternating single and double bonds, characteristic of an aromatic system.

    • C=C1: The final carbon of the ring, which is single-bonded back to the first carbon (C1), closing the ring.

  • (...) : Parentheses indicate a branch from the main chain or ring. Here, (NC(=O)C2=CC(=CC=C2)N) is the substituent attached to the pyridine ring.

  • NC(=O) : This describes the amide linker (-NH-C(=O)-). A nitrogen atom is single-bonded to a carbon atom, which is double-bonded to an oxygen atom.

  • C2=CC...C=C2 : This defines the 3-aminobenzamide's benzene ring.

    • C2: A carbon atom labeled '2' to start the second ring.

    • =CC=CC=C2: Aromatic system of alternating double and single bonds, closing at C2.

  • (=CC=C2)N : The final parentheses denote a branch off the benzene ring, which is the amino group (-NH₂).

The logic of SMILES is to traverse the molecular graph, breaking rings once to create a linear chain and using numbers to denote the ring-closing bonds. Branches are enclosed in parentheses.

Deconstructing the InChI String

The IUPAC International Chemical Identifier (InChI) is a more formal and layered notation designed to be a unique and canonical representation of a compound.

InChI=1S/C13H13N3O2/c1-18-12-6-5-11(8-15-12)16-13(17)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3,(H,16,17)

The string is composed of distinct layers, each starting with /.

  • Prefix and Version : InChI=1S indicates a standard InChI, version 1.

  • Formula Layer : /C13H13N3O2 is the molecular formula.[7]

  • Connectivity Layer : /c1-18-12-6-5-11(8-15-12)16-13(17)9-3-2-4-10(14)7-9 defines the connections between non-hydrogen atoms. The atoms are numbered canonically from 1 to 18 (13 carbons, 3 nitrogens, 2 oxygens). This layer details the bonds, for example, atom 1 is connected to atom 18, which is connected to atom 12, and so on. Parentheses indicate attachments to the preceding atom, similar to SMILES.

  • Hydrogen Layer : /h2-8H,14H2,1H3,(H,16,17) specifies the locations of hydrogen atoms.

    • 2-8H: Atoms 2 through 8 each have one hydrogen attached.

    • 14H2: Atom 14 (the amino nitrogen) has two hydrogens.

    • 1H3: Atom 1 (the methyl carbon) has three hydrogens.

    • (H,16,17): Indicates one mobile hydrogen that is shared between atoms 16 (the amide nitrogen) and 17 (the amide oxygen), reflecting tautomerism.

The layered and canonical nature of InChI ensures that a single, unique identifier is generated for any given molecule, regardless of how it was drawn or numbered initially.

Practical Application and Validation Workflow

In a research environment, ensuring the integrity of chemical structures is non-negotiable. A SMILES or InChI string from a publication or database must be validated to confirm it represents the intended molecule. This process serves as a self-validating system to prevent costly errors in downstream applications like virtual screening or procurement.

Experimental Protocol: Structure Validation from a Linear String
  • Objective : To visually and programmatically verify the molecular structure corresponding to a given SMILES or InChI string.

  • Materials : A computer with internet access, a web browser, and access to a public chemical database (e.g., PubChem).

  • Methodology :

    • Navigate to the PubChem homepage (pubchem.ncbi.nlm.nih.gov).

    • Locate the main search bar. Ensure the search type is set to "Identity/Structure".

    • Copy the SMILES (COC1=NC=C(C=C1)NC(=O)C2=CC(=CC=C2)N) or InChI (InChI=1S/C13H13N3O2...) string for the compound.

    • Paste the string directly into the search bar and execute the search.

    • Verification Step 1 (Primary Validation) : The database will return a compound page. The primary validation is the visual inspection of the 2D structure displayed on the page.[7] Compare this rendered structure against the known structure of 3-amino-N-(6-methoxypyridin-3-yl)benzamide. Confirm that the connectivity, atom types, and positions of the substituents (amino at position 3 of the benzamide, methoxy at position 6 of the pyridine) are correct.

    • Verification Step 2 (Cross-Validation) : On the compound page, examine the "Names and Identifiers" section. Cross-reference the IUPAC name, molecular formula, and other provided identifiers with the expected values. The system should correctly identify the compound as "3-amino-N-(6-methoxypyridin-3-yl)benzamide".

    • Documentation : Record the successful validation, including the date and the database used (e.g., PubChem CID 16796184). If the structure is incorrect, the source of the string must be flagged and re-evaluated.

This simple yet robust protocol ensures that the machine-readable identifier corresponds perfectly to the human-interpretable chemical structure, maintaining data integrity for subsequent research.

G start Start: Obtain SMILES or InChI String search Paste String into Chemical Database (e.g., PubChem) start->search Input render Database Renders 2D Molecular Structure search->render Process visual_check Visual Inspection: Does structure match the expected molecule? render->visual_check cross_ref Cross-Reference: Check IUPAC Name and Molecular Formula visual_check->cross_ref Yes fail Validation Failed: Flag String Source for Review visual_check->fail No success Validation Successful: Structure is Confirmed cross_ref->success Yes cross_ref->fail No

Caption: Workflow for validating a chemical structure from a linear notation.

Cheminformatics and Drug Discovery Context

The utility of SMILES and InChI extends far beyond simple identification. These notations are the bedrock of computational drug discovery. The structural features of 3-amino-N-(6-methoxypyridin-3-yl)benzamide, encoded in its strings, can be used to predict its properties and potential biological activities.

  • Database Searching : Researchers can use the SMILES string to perform substructure and similarity searches across vast chemical libraries (like PubChem or internal corporate databases) to find analogues with potentially similar biological activities or improved properties.

  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models rely on molecular descriptors calculated from these strings. The presence of the aminobenzamide and methoxypyridine moieties, as encoded in the SMILES, would contribute to descriptors related to hydrogen bond donors/acceptors, aromatic ring counts, and polar surface area, which are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Molecular Docking : While docking studies require 3D coordinates, the 2D representation from SMILES/InChI is the starting point for generating the 3D conformers used to predict how the molecule might bind to a protein target, such as PARP.

G molecule 3-amino-N-(6-methoxypyridin-3-yl)benzamide 2D Structure notations Linear Notations SMILES InChI molecule->notations Encoded As applications Cheminformatics Applications Database Searching (Similarity/Substructure) QSAR Modeling (Property Prediction) Input for 3D Conformer Generation Digital Inventory Management notations->applications Utilized In discovery Drug Discovery Outcome Identification of Novel Leads applications->discovery Leads To

Caption: Relationship between molecular structure, linear notations, and applications.

Conclusion

The SMILES and InChI strings for 3-amino-N-(6-methoxypyridin-3-yl)benzamide are more than just alphanumeric sequences; they are information-rich representations that are fundamental to modern chemical research. By understanding how these strings are constructed and how to validate them, researchers, scientists, and drug development professionals can leverage them to maintain data integrity, navigate vast chemical datasets, and accelerate the discovery of new therapeutic agents. The constituent parts of this molecule suggest a fertile ground for medicinal chemistry exploration, and its linear notations are the key to unlocking that potential in the digital realm.

References

  • Vertex AI Search. (2025, October 10).
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  • Chem-Impex. 4-Methoxypyridine.
  • Benchchem. (2025, December). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • Elsevier B.V. (2026, February 1). O-aminobenzamide: An increasingly popular privileged scaffold in drug discovery.
  • ACS Medicinal Chemistry Letters. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents.
  • ResearchGate. (2026, February 3). O-aminobenzamide: An increasingly popular privileged scaffold in drug discovery | Request PDF.
  • MDPI. (2023, September 30).
  • Herr, R. J., et al.
  • Kumar, V., et al. (2014, March 21). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC.
  • ChemSynthesis. (2025, May 20). N-(6-methoxy-3-pyridinyl)benzamide.
  • Sigma-Aldrich. 3-amino-N-(3-methoxyphenyl)benzamide.
  • Wikipedia. 3-Aminobenzamide.
  • Chem-Impex. (Z)-N-(1-(6-Methoxypyridin-3-Yl)-3-Oxo-3-(4-Phenylbutylamino)Prop-1-En-2-Yl)Benzamide.
  • PubChemLite. 2-amino-n-(6-methoxypyridin-3-yl)benzamide.
  • Chiodi, D., & Ishihara, Y. (2024, July 5). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-amino-N-(6-methoxypyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the optimized synthesis protocol for 3-amino-N-(6-methoxypyridin-3-yl)benzamide , a privileged scaffold often utilized in the development of histone deacetylase (HDAC) inhibitors and kinase inhibitors.

The Application Scientist's Perspective: While a direct coupling of 3-aminobenzoic acid and 6-methoxypyridin-3-amine might seem efficient, it is chemically flawed due to the competing nucleophilicity of the aniline amine on the benzoic acid, leading to oligomerization. To ensure scientific integrity and process robustness , this protocol utilizes a Nitro-Reduction Strategy . We first couple 3-nitrobenzoic acid with the aminopyridine, followed by a chemoselective reduction. This route guarantees regioselectivity and high purity without the need for complex protecting group manipulations.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into two distinct, self-validating modules.

Figure 1: Reaction Scheme (DOT Visualization)

ReactionScheme cluster_legend Legend SM1 3-Nitrobenzoic Acid (Starting Material A) INT Intermediate: 3-Nitro-N-(6-methoxypyridin-3-yl)benzamide SM1->INT Step 1: HATU, DIPEA, DMF Amide Coupling SM2 6-Methoxypyridin-3-amine (Starting Material B) SM2->INT Step 1: HATU, DIPEA, DMF Amide Coupling PROD Target Product: 3-Amino-N-(6-methoxypyridin-3-yl)benzamide INT->PROD Step 2: Fe, NH4Cl, EtOH/H2O Nitro Reduction Legend_SM Starting Material Legend_Int Stable Intermediate Legend_Prod Final Product

Caption: Two-step convergent synthesis strategy avoiding self-polymerization risks.

Module 1: Amide Coupling (The "Scaffold Construction")

Objective: Synthesize the intermediate 3-nitro-N-(6-methoxypyridin-3-yl)benzamide . Mechanism: HATU-mediated activation of the carboxylic acid to form an OAt-active ester, facilitating nucleophilic attack by the electron-deficient aminopyridine.

Reagents & Stoichiometry[1][2]
ReagentMW ( g/mol )Equiv.[1][2][3][4]RoleCritical Note
3-Nitrobenzoic Acid 167.121.0ElectrophileDry thoroughly before use.
6-Methoxypyridin-3-amine 124.141.1NucleophileLimiting reagent in practice to ease purification.
HATU 380.231.2Coupling AgentPreferred over EDC/HOBt for heteroaromatic amines [1].
DIPEA (Hünig's Base) 129.243.0BaseScavenges protons; maintains basic pH for coupling.
DMF (Anhydrous) -SolventMediumConcentration: 0.2 M relative to acid.
Detailed Protocol
  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes at Room Temperature (RT).

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to ensure formation of the activated OAt-ester.

  • Coupling: Add 6-methoxypyridin-3-amine (1.1 equiv).

  • Reaction: Stir the mixture at RT for 4–12 hours.

    • Checkpoint: Monitor by LC-MS or TLC (50% EtOAc/Hexane). Look for the consumption of the aminopyridine (Rf ~0.3) and formation of the amide (Rf ~0.5).

  • Workup (Precipitation Method):

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • The product should precipitate as a solid.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with water (

      
      ) and cold diethyl ether (
      
      
      
      ) to remove residual DMF and DIPEA.
  • Drying: Dry the solid under high vacuum at 45°C overnight.

Why this works: The aminopyridine is less nucleophilic than a standard aniline due to the electron-withdrawing nitrogen in the ring. HATU is specifically chosen because the 7-azabenzotriazole moiety provides an "anchimeric assistance" effect, significantly boosting coupling efficiency for hindered or electron-deficient amines [2].

Module 2: Nitro Reduction (The "Functionalization")

Objective: Selective reduction of the nitro group to yield 3-amino-N-(6-methoxypyridin-3-yl)benzamide . Method: Iron/Ammonium Chloride (Bechamp Reduction variant).[5]

Reagents & Stoichiometry[2]
ReagentEquiv.[1][6][7][8][9][10]RoleCritical Note
Nitro Intermediate 1.0SubstrateFrom Module 1.
Iron Powder (Fe) 5.0ReductantUse fine powder (<325 mesh) for surface area.
Ammonium Chloride 5.0Electrolyte/BufferProvides mild acidic proton source.
Ethanol / Water 4:1 v/vSolventStandard protic solvent system for Fe reduction.
Detailed Protocol
  • Setup: To a round-bottom flask, add the Nitro Intermediate (1.0 equiv), Ethanol , and Water (0.1 M concentration).

  • Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv).

  • Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring.

    • Time: Reaction is typically fast (1–3 hours).

    • Checkpoint: Monitor by LC-MS.[1][6][11][12] The mass will shift by -30 Da (conversion of -NO2 to -NH2).

  • Workup (Filtration):

    • While still hot, filter the mixture through a pad of Celite to remove iron oxides.

    • Critical Step: Wash the Celite pad thoroughly with hot ethanol and MeOH to ensure the polar product is eluted.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove organics.

    • Dilute the remaining aqueous residue with saturated NaHCO3 (to neutralize any HCl trapped in the amine).

    • Extract with Ethyl Acetate (

      
      ).[4][13]
      
    • Dry combined organics over Na2SO4, filter, and concentrate.[4]

  • Purification: If necessary, purify via Flash Column Chromatography (DCM:MeOH, 0–5% gradient).

Why this works: Catalytic hydrogenation (H2/Pd-C) carries a risk of reducing the pyridine ring or hydrogenolysis of the methoxy group (though less likely, it is a risk). The Fe/NH4Cl method is chemically orthogonal to the pyridine and amide functionalities, ensuring high chemoselectivity [3].

Analytical Validation (Self-Validating System)

Upon isolation, the compound must meet these specific spectral criteria to confirm identity.

Expected 1H NMR (DMSO-d6, 400 MHz):

  • Amide NH: Singlet,

    
     10.0–10.5 ppm (Deshielded, diagnostic of amide formation).
    
  • Pyridine C2-H: Doublet,

    
     ~8.4 ppm (Alpha to nitrogen).
    
  • Methoxy Group: Singlet,

    
     3.8–3.9 ppm (Integration 3H).
    
  • Aniline NH2: Broad Singlet,

    
     5.0–5.5 ppm (Exchangeable with D2O).
    
  • Aromatic Region: Multiplets,

    
     6.8–8.0 ppm (7 protons total).
    

Experimental Workflow Diagram

Figure 2: Process Logic Flow (DOT Visualization)

Workflow start Start: Weigh Reagents act Activation: 3-Nitrobenzoic acid + HATU + DIPEA (15 min @ RT) start->act cpl Coupling: Add 6-methoxypyridin-3-amine (4-12h @ RT) act->cpl mon1 QC Check 1: LC-MS for Amide Formation cpl->mon1 mon1->cpl Incomplete (Stir longer) ppt Workup: Precipitate in H2O, Filter, Dry mon1->ppt Pass red Reduction: Fe / NH4Cl / EtOH / H2O (Reflux 2h) ppt->red filt Filtration: Hot filtration via Celite red->filt mon2 QC Check 2: NMR/LC-MS Validation filt->mon2 end Final Product: 3-amino-N-(6-methoxypyridin-3-yl)benzamide mon2->end Pass

Caption: Step-by-step decision matrix for the synthesis workflow.

References

Sources

Application Notes and Protocols: In Vitro Assay Dosing for 3-amino-N-(6-methoxypyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

3-amino-N-(6-methoxypyridin-3-yl)benzamide is a novel small molecule with potential applications in oncology and other therapeutic areas where the modulation of DNA repair pathways is beneficial. Structurally related to known PARP (Poly(ADP-ribose) polymerase) inhibitors like 3-aminobenzamide, it is hypothesized to function by interfering with the cellular DNA damage response (DDR). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of this compound. The protocols detailed herein are designed to establish its mechanism of action, potency, and cellular effects, ensuring scientific integrity and reproducibility.

The central role of PARP enzymes, particularly PARP1 and PARP2, is to detect and signal single-strand DNA breaks (SSBs), a common form of DNA damage.[1] Upon detecting a break, PARP binds to the DNA and synthesizes a poly(ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other DNA repair proteins.[1] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA synthesis, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can be lethal, a concept known as synthetic lethality.

These application notes will guide the user through a logical workflow, starting from the direct assessment of enzymatic inhibition to the evaluation of its downstream cellular consequences, including DNA damage accumulation, effects on cell viability, and induction of apoptosis.

I. Biochemical Assay: Determining Direct PARP1 Inhibition

The foundational step in characterizing a putative PARP inhibitor is to assess its direct effect on the enzymatic activity of PARP1. A variety of assay formats are available, including ELISA-based, fluorescence polarization (FP), and homogeneous assays like AlphaLISA®.[2][3] For this protocol, we will detail a widely used and robust chemiluminescent ELISA-based method.

Causality of Experimental Choices:
  • Enzyme: Recombinant human PARP1 is used to ensure the assay is specific to the primary target.

  • Substrates: Histone proteins serve as the acceptor for PAR chains, mimicking the in vivo scenario where PARP modifies chromatin-associated proteins. Biotinylated NAD+ is used as the donor substrate to enable detection.

  • Detection: Streptavidin-HRP, which binds to the biotinylated PAR chains, provides a highly sensitive chemiluminescent readout. The intensity of the signal is directly proportional to PARP1 activity.

Experimental Workflow: PARP1 Enzymatic Inhibition

PARP1_Enzymatic_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection plate Coat 96-well plate with Histones block Block non-specific binding plate->block add_reagents Add Test Compound, PARP1, and Biotin-NAD+ to wells block->add_reagents reagents Prepare Reagents: - Test Compound Dilutions - PARP1 Enzyme - Biotinylated NAD+ reagents->add_reagents incubate Incubate at RT for 1 hour add_reagents->incubate wash1 Wash wells incubate->wash1 add_strep_hrp Add Streptavidin-HRP wash1->add_strep_hrp incubate2 Incubate at RT for 30 min add_strep_hrp->incubate2 wash2 Wash wells incubate2->wash2 add_substrate Add Chemiluminescent Substrate wash2->add_substrate read Read on Plate Reader add_substrate->read

Caption: Workflow for the PARP1 chemiluminescent enzymatic assay.

Protocol: PARP1 Chemiluminescent Assay
  • Plate Preparation:

    • Dilute histone mixture in 1x PBS and coat a 96-well microtiter plate with 50 µL per well.

    • Incubate overnight at 4°C or for 90 minutes at 30°C.

    • Wash the plate three times with 200 µL of PBST (1x PBS with 0.05% Tween-20).[4]

    • Block by adding 100 µL of blocking buffer and incubate for 90 minutes at room temperature.[5]

    • Wash the plate three times with PBST.

  • Compound Preparation:

    • Prepare a stock solution of 3-amino-N-(6-methoxypyridin-3-yl)benzamide in 100% DMSO.

    • Create a serial dilution series of the compound in 1x PARP buffer. The final DMSO concentration in the assay should not exceed 1%.[4]

  • Reaction:

    • Prepare a master mix containing 10x PARP buffer, 10x PARP Assay mixture (containing biotinylated NAD+), and activated DNA.[4]

    • Add 25 µL of the master mix to each well.

    • Add 5 µL of the diluted test compound or inhibitor buffer (for positive and blank controls) to the appropriate wells.

    • Initiate the reaction by adding 20 µL of diluted PARP1 enzyme (e.g., 2.0-2.5 ng/µL) to all wells except the "Blank".[4]

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Discard the reaction mixture and wash the plate three times with PBST.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[4]

    • Wash the plate three times with PBST.

    • Add 50 µL of chemiluminescent HRP substrate to each well.

    • Immediately read the luminescence on a microplate reader.

Data Analysis and Expected Results:

The data should be plotted as the percentage of PARP1 inhibition versus the log concentration of the test compound. A sigmoidal dose-response curve can then be fitted to the data to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the PARP1 enzymatic activity.

ParameterExpected Value
IC50 To be determined
Positive Control (e.g., Olaparib) Low nM range
Negative Control (No inhibitor) 100% Activity
Blank (No enzyme) Background signal

II. Cellular Assays: Assessing Biological Impact

While biochemical assays confirm direct target engagement, cellular assays are crucial to understand the compound's effects in a biological context. These assays will help determine its cell permeability, its ability to induce the expected downstream effects of PARP inhibition, and its therapeutic potential.

A. Cell Viability and Proliferation Assays

Long-term proliferation assays are particularly important for PARP inhibitors, as their cytotoxic effects often manifest over several days to weeks of treatment.[6][7]

Causality of Experimental Choices:
  • Cell Lines: A panel of cell lines should be used, including those with and without known DNA repair defects (e.g., BRCA1/2 mutant vs. wild-type). This allows for the assessment of synthetic lethality.

  • Assay Duration: A 7-14 day incubation period is recommended to capture the full effect of PARP inhibition on cell proliferation.[7]

  • Readout: A luminescent cell viability assay (e.g., CellTiter-Glo®) that measures ATP levels is a robust indicator of metabolically active cells.

Protocol: Long-Term Cell Viability Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a low density (e.g., 500-2000 cells/well) to allow for long-term growth.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 3-amino-N-(6-methoxypyridin-3-yl)benzamide in cell culture medium.

    • Replace the medium in the cell plates with the medium containing the test compound. Include vehicle control (e.g., DMSO) and untreated wells.

  • Incubation:

    • Incubate the plates for 7-14 days in a humidified incubator at 37°C and 5% CO2.

    • If necessary, replenish the medium with the compound every 3-4 days.

  • Measurement of Viability:

    • At the end of the incubation period, allow the plates to equilibrate to room temperature.

    • Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure luminescence using a microplate reader.

Data Analysis and Expected Results:

Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of the compound to determine the GI50 (concentration for 50% growth inhibition). A significantly lower GI50 in BRCA-deficient cells compared to BRCA-proficient cells would be indicative of synthetic lethality.

Cell Line TypeExpected GI50 Range
BRCA-deficient Low to mid µM (or lower)
BRCA-proficient High µM or no significant effect
B. DNA Damage Assays

A key consequence of PARP inhibition is the accumulation of DNA damage. This can be visualized and quantified using methods like the Comet assay for single- and double-strand breaks and γH2AX staining for double-strand breaks.[8][9]

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA strand breaks at the single-cell level.[10][11] Damaged DNA migrates further in an electric field, forming a "comet tail".[12]

Experimental Workflow: Comet Assay

Comet_Assay cluster_cell_prep Cell Preparation cluster_slide_prep Slide Preparation cluster_lysis_electrophoresis Lysis & Electrophoresis cluster_visualization Visualization treat_cells Treat cells with compound harvest_cells Harvest and resuspend cells treat_cells->harvest_cells mix_cells Mix cells with low-melting agarose harvest_cells->mix_cells embed_cells Embed cells on a slide mix_cells->embed_cells lyse_cells Lyse cells in high salt/detergent buffer embed_cells->lyse_cells unwind_dna Unwind DNA in alkaline buffer lyse_cells->unwind_dna electrophoresis Perform electrophoresis unwind_dna->electrophoresis stain_dna Stain DNA with a fluorescent dye electrophoresis->stain_dna visualize Visualize under a fluorescence microscope stain_dna->visualize analyze Analyze comet tail moment visualize->analyze

Caption: Workflow for the alkaline Comet assay to detect DNA strand breaks.

Protocol: Alkaline Comet Assay
  • Cell Treatment: Treat cells with varying concentrations of 3-amino-N-(6-methoxypyridin-3-yl)benzamide for a defined period (e.g., 24-48 hours).

  • Slide Preparation: Mix harvested cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse slides in a lysis solution (high salt and detergent) to remove membranes and proteins, leaving behind nucleoids.[13]

  • Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field.

  • Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green).

  • Analysis: Visualize under a fluorescence microscope and quantify the amount of DNA in the comet tail relative to the head using appropriate software. The "tail moment" is a common metric for DNA damage.

γH2AX Immunofluorescence Staining

Phosphorylation of the histone variant H2AX at serine 139 (to form γH2AX) is one of the earliest events following the formation of a DNA double-strand break.[14] Immunostaining for γH2AX foci allows for the direct visualization and quantification of DSBs.[8]

Protocol: γH2AX Staining
  • Cell Culture and Treatment: Seed cells on coverslips or in chamber slides and treat with the test compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100 to allow antibody access to the nucleus.[15]

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).[15]

  • Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX.[16]

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus can be counted manually or using automated image analysis software.

Data Analysis and Expected Results:

A dose-dependent increase in the comet tail moment or the number of γH2AX foci per cell would confirm that the compound induces DNA damage, consistent with the mechanism of PARP inhibition.

AssayMetricExpected Outcome
Comet Assay Tail MomentDose-dependent increase
γH2AX Staining Foci per nucleusDose-dependent increase
C. Apoptosis Assays

The accumulation of extensive DNA damage should ultimately lead to programmed cell death, or apoptosis. A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases, with caspase-3 and caspase-7 being key executioner caspases.[17]

Causality of Experimental Choices:
  • Target: Caspase-3 and -7 are central executioners of apoptosis, making their activity a reliable indicator of this process.[18]

  • Substrate: A specific peptide substrate (e.g., DEVD) linked to a reporter molecule (a fluorophore or a luminogenic substrate) is used.[19] Cleavage of this substrate by active caspases releases the reporter, generating a quantifiable signal.

  • Assay Format: A simple "add-mix-measure" format provides a high-throughput method to assess apoptosis across multiple samples.[19]

Protocol: Caspase-3/7 Activity Assay
  • Cell Treatment: Treat cells in a 96-well plate with a range of concentrations of the test compound for a suitable duration (e.g., 48-72 hours).

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's protocol. This reagent typically contains the proluminescent substrate (Z-DEVD-aminoluciferin) and luciferase.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the caspase-glo 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.[20]

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3 and -7.

Data Analysis and Expected Results:

A dose-dependent increase in the luminescent signal indicates the induction of apoptosis by 3-amino-N-(6-methoxypyridin-3-yl)benzamide.

ParameterExpected Outcome
Caspase-3/7 Activity Dose-dependent increase in luminescence

III. Summary and Conclusion

This document outlines a systematic approach to the in vitro characterization of 3-amino-N-(6-methoxypyridin-3-yl)benzamide, a potential PARP inhibitor. The proposed workflow, from biochemical target engagement to the assessment of cellular consequences, provides a robust framework for determining its mechanism of action, potency, and potential as a therapeutic agent. The detailed protocols and the rationale behind the experimental choices are intended to guide researchers in generating high-quality, reproducible data. The successful execution of these assays will provide a comprehensive profile of the compound's biological activity and inform its further development.

References

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  • Wikipedia. (2023, October 27). Comet assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Zenodo. (2005). The Comet Assay for DNA Damage and Repair. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Caspase Protocols in Mice. Retrieved from [Link]

  • Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology, 26(3), 249–261. [Link]

  • ResearchGate. (2008). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. Retrieved from [Link]

  • Keilhack, H., & Chang, P. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology, 1608, 321–336. [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DNA Damage Detection Kit - γH2AX - Green / Red / Deep Red G265_G266_G267 manual. Retrieved from [Link]

  • Abbkine. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Abbexa. (n.d.). γH2AX DNA Damage Detection Kit (Rabbit mAb/Red). Retrieved from [Link]

  • MP Biomedicals. (n.d.). γH2AX Detection 560R Kit. Retrieved from [Link]

  • BMG LABTECH. (2008). PARP assay for inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 3). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Retrieved from [Link]

  • Springer Nature Experiments. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]

  • Springer Nature Experiments. (2022). Assays on DNA Damage and Repair in CLL. Retrieved from [Link]

  • UC Davis Biotechnology Program. (2022, December 7). Methods to Measure DNA Repair in Cells. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit - Data Sheet. Retrieved from [Link]

  • Assay-Protocol.com. (n.d.). PARP - Assay-Protocol. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • MDPI. (2020, January 18). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Retrieved from [Link]

  • MDPI. (2020, March 30). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Retrieved from [Link]

  • Oncolines B.V. (2024, April 2). Compound profiling in PARP inhibitor-resistant cancer cell lines. Retrieved from [Link]

  • YouTube. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, March 30). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Retrieved from [Link]

  • National Center for Biotechnology Information. (1987). 3-Aminobenzamide does not alter DNA repair in human fibroblasts through modulation of deoxynucleoside triphosphate pools. Retrieved from [Link]

  • National Center for Biotechnology Information. (1988, April). Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-n-(6-methoxypyridin-3-yl)benzamide. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N-(6-methoxy-3-pyridinyl)benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Retrieved from [Link]

  • MDPI. (2025, March 2). In Vitro and In Silico Cytotoxic Activity of Isocordoin from Adesmia balsamica Against Cancer Cells. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 15). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]

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Application Note: In Vivo Formulation of 3-amino-N-(6-methoxypyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the formulation of 3-amino-N-(6-methoxypyridin-3-yl)benzamide for preclinical in vivo studies. The protocols below are engineered to maximize solubility and bioavailability while minimizing vehicle-induced toxicity.

Executive Summary & Compound Profiling

The target molecule, 3-amino-N-(6-methoxypyridin-3-yl)benzamide , presents a classic challenge in medicinal chemistry: it is a lipophilic, weakly basic small molecule with limited aqueous solubility at physiological pH.

Successful in vivo delivery requires overcoming the high lattice energy typical of benzamide derivatives and preventing precipitation upon contact with physiological fluids.

Physicochemical Profile (In Silico Estimates)
PropertyValue (Est.)Implication for Formulation
Molecular Weight ~243.26 g/mol Small molecule; suitable for oral/IP delivery.
LogP 1.5 – 2.2Moderately lipophilic. Permeability is likely high, but solubility is the rate-limiting step.
pKa (Pyridine N) ~3.5 – 4.5Weakly basic. Ionized only at low pH (stomach). Neutral at blood pH (7.4).
pKa (Aniline N) ~3.0 – 4.0Very weak base. Remains mostly neutral.
Aqueous Solubility < 0.1 mg/mLInsoluble in pure saline/PBS. Requires solubilizers.[1]

Formulation Strategy: The Decision Matrix

Do not default to 100% DMSO. While effective for solubilization, high DMSO concentrations cause hemolysis, local tissue necrosis, and nociception in rodents.

The following decision tree outlines the logical selection of a vehicle based on your specific study endpoint.

FormulationDecisionTree Start Start: Define Study Goal Route Route of Administration? Start->Route Oral Oral Gavage (PO) Route->Oral PO Parenteral Injection (IV, IP, SC) Route->Parenteral IV/IP HighDose High Dose (>50 mg/kg)? Oral->HighDose RapidOnset Rapid Onset Required? Parenteral->RapidOnset Suspension Protocol A: Methylcellulose Suspension (High Capacity, Low Tox) HighDose->Suspension Yes Cyclodextrin Protocol C: SBE-β-CD Complex (Best Bioavailability, Low Tox) HighDose->Cyclodextrin No (Solution preferred) Cosolvent Protocol B: DMSO/PEG/Saline (Simple, Moderate Tox) RapidOnset->Cosolvent Acute/Terminal Study RapidOnset->Cyclodextrin Chronic/Survival Study

Figure 1: Decision Matrix for Vehicle Selection based on administration route and dosing frequency.

Detailed Experimental Protocols

Protocol A: The "Standard" Co-Solvent System (DMSO/PEG)

Best for: Acute IP/SC studies, initial PK screening. Mechanism: Uses organic solvents to disrupt the crystal lattice, followed by surfactants to prevent crash-out upon dilution.

Composition: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline.[1]

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of 3-amino-N-(6-methoxypyridin-3-yl)benzamide into a sterile glass vial.

  • Primary Solubilization (The "Stock"): Add 100% DMSO (10% of final volume). Vortex vigorously or sonicate at 37°C until the solution is perfectly clear. Critical: Do not proceed if particles are visible.

  • Co-Solvent Addition: Add PEG400 (40% of final volume) to the DMSO stock. Vortex to mix. The solution will become viscous and warm slightly.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex gently to avoid excessive foaming.

  • Aqueous Dilution: Slowly add warm (37°C) Sterile Saline (45% of final volume) dropwise while vortexing.

    • Note: Adding saline too fast can cause "shock precipitation." If cloudiness occurs, sonicate immediately.

Protocol B: The "Gold Standard" Cyclodextrin Solution

Best for: Chronic dosing, IV administration, maximizing bioavailability without irritation. Mechanism: Encapsulates the lipophilic benzamide within the hydrophobic cavity of the cyclodextrin ring, presenting a hydrophilic exterior to the blood.

Composition: 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline.[1] (Brand name: Captisol®).

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve 20g of SBE-β-CD in 100mL of sterile water/saline. Stir until clear.

  • Acidification Strategy (Optional but Recommended):

    • Suspend the drug in a small volume (e.g., 5% of total) of 0.1M HCl. The basic pyridine/aniline nitrogens will protonate, aiding initial dissolution.

  • Complexation: Add the SBE-β-CD solution to the drug.

  • Equilibration: Sonicate for 20–30 minutes at 40°C.

  • pH Adjustment: Carefully adjust pH back to 6.0–7.0 using 0.1M NaOH. The cyclodextrin will keep the now-neutral drug in solution.

  • Filtration: Filter through a 0.22 µm PVDF filter to ensure sterility.

Protocol C: Homogeneous Suspension (Oral Gavage)

Best for: High-dose toxicology or efficacy studies where solubility limits are exceeded.

Composition: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in water.

Step-by-Step Procedure:

  • Grinding: If the drug is crystalline, grind it to a fine powder using a mortar and pestle to increase surface area.

  • Wetting: Add Tween 80 (0.2%) directly to the powder and triturate (grind) to create a paste. This removes the air layer from the hydrophobic powder.

  • Dispersion: Gradually add the 0.5% Methylcellulose solution while stirring continuously.

  • Homogenization: Vortex or use a tissue homogenizer to ensure a uniform suspension. Shake well immediately before dosing.

Formulation Workflow Visualization

The following diagram illustrates the critical "order of addition" to prevent irreversible precipitation.

MixingWorkflow Drug Drug Powder Mix1 Clear Stock Solution Drug->Mix1 Dissolve Solvent 1. DMSO (Solubilizer) Solvent->Mix1 CoSolvent 2. PEG400 (Stabilizer) Mix2 Viscous Pre-Mix CoSolvent->Mix2 Surfactant 3. Tween 80 (Emulsifier) Surfactant->Mix2 Aqueous 4. Saline (Diluent) Final Final Formulation Aqueous->Final Mix1->Mix2 Add Mix2->Final Dropwise Add + Vortex

Figure 2: Critical Order of Addition for Co-solvent Formulation (Protocol A).

Dosing Limits & Safety (Mouse/Rat)

Adhering to volume limits is critical to prevent physiological stress that can confound data.

ParameterMouse (25g)Rat (250g)Notes
Max PO Volume 10 mL/kg (0.25 mL)10 mL/kg (2.5 mL)Exceeding this alters gastric emptying.
Max IP Volume 20 mL/kg (0.5 mL)10 mL/kg (2.5 mL)High pH or DMSO >20% causes peritonitis.
Max IV Volume 5 mL/kg (0.125 mL)5 mL/kg (1.25 mL)Must be slow bolus. No suspensions.
DMSO Limit < 10% (Chronic)< 10% (Chronic)>10% induces hemolysis and pain.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Gad, S. C., et al. (2016). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology.

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics.

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research.

Sources

Crystallization methods for 3-amino-N-(6-methoxypyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Protocol Development for 3-amino-N-(6-methoxypyridin-3-yl)benzamide

Executive Summary

This application note details the crystallization and isolation protocols for 3-amino-N-(6-methoxypyridin-3-yl)benzamide , a critical pharmacophore often utilized in the synthesis of histone deacetylase (HDAC) inhibitors and kinase inhibitors. Due to the molecule's specific structural features—a polar benzamide core flanked by a basic aminopyridine moiety and a lipophilic methoxy group—it presents unique solubility challenges.

This guide moves beyond simple "recipe" instructions to provide a First-Principles Process Development approach. We address the common issues of "oiling out" (liquid-liquid phase separation) and polymorph control, ensuring high purity (>99.5% HPLC) and stable crystalline form for downstream applications.

Physicochemical Profiling & Solubility Logic

Before attempting crystallization, one must understand the intermolecular forces at play.

  • Hydrogen Bonding: The amide bond (-CONH-) acts as both a donor and acceptor, suggesting strong lattice energy.

  • Basicity: The pyridine nitrogen (pKa ~4-5) and the aniline nitrogen (pKa ~3-4) make the molecule susceptible to pH changes.

  • Lipophilicity: The methoxy group adds significant non-polar character, reducing water solubility but enhancing solubility in chlorinated solvents and esters.

Table 1: Predicted Solubility Profile & Solvent Selection Strategy

Solvent ClassSpecific SolventPredicted Solubility (Hot)Predicted Solubility (Cold)Role in Crystallization
Alcohols Ethanol, IPAHighModeratePrimary Solvent (Cooling Crystallization)
Esters Ethyl AcetateHighLowPrimary Solvent (Evaporative/Cooling)
Chlorinated DCM, ChloroformVery HighHighToo Soluble (Avoid, or use as solvent in anti-solvent method)
Hydrocarbons n-Heptane, HexaneInsolubleInsolubleAnti-Solvent
Water WaterLowInsolubleAnti-Solvent (for alcohols)
Polar Aprotic DMSO, DMFVery HighHighAvoid (Difficult to remove)

Detailed Experimental Protocols

Protocol A: Cooling Crystallization (Preferred for Scale-Up)

Best for: Generating large, filterable crystals with consistent polymorph control.

Materials:

  • Crude 3-amino-N-(6-methoxypyridin-3-yl)benzamide (10.0 g)

  • Ethanol (Absolute)

  • Deionized Water (Optional co-solvent)

Step-by-Step Methodology:

  • Dissolution:

    • Charge the crude solid (10.0 g) into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add Ethanol (80 mL) .

    • Heat the mixture to reflux (78°C) with stirring (400 rpm).

    • Checkpoint: If solids remain after 15 minutes at reflux, add Ethanol in 5 mL increments until a clear solution is obtained. (Target concentration: ~100-120 mg/mL).

  • Hot Filtration (Polishing):

    • If insoluble particles (catalyst residues, dust) are visible, filter the hot solution through a pre-heated Celite pad or a 0.45 µm PTFE membrane.

    • Critical: Ensure the receiving flask is also pre-heated to prevent premature crystallization in the funnel.

  • Controlled Cooling (Nucleation Zone):

    • Transfer the clear filtrate to a clean vessel.

    • Cool the solution slowly to 60°C .

    • Seeding (Optional but Recommended): Add 10-20 mg of pure seed crystals to induce nucleation. This prevents supersaturation and "oiling out."

  • Crystallization Phase:

    • Ramp the temperature down from 60°C to 20°C at a rate of 10°C per hour .

    • Once at 20°C, hold for 2 hours to allow crystal growth (Ostwald ripening).

    • Further cool to 0-5°C (ice bath) and hold for 1 hour to maximize yield.

  • Isolation:

    • Filter the slurry using a Buchner funnel under vacuum.

    • Wash: Rinse the filter cake with cold Ethanol (2 x 10 mL) .

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Purification Focus)

Best for: Removing non-polar impurities or when the compound is too soluble in alcohols.

Materials:

  • Crude Compound (5.0 g)

  • Ethyl Acetate (Solvent)

  • n-Heptane (Anti-Solvent)

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve 5.0 g of crude material in Ethyl Acetate (40 mL) at 60°C .

    • Ensure complete dissolution.

  • Anti-Solvent Addition:

    • Maintain temperature at 50-60°C.

    • Add n-Heptane dropwise via an addition funnel.

    • Observation: Watch for the "cloud point" (persistent turbidity).

    • Once the cloud point is reached, stop addition and stir for 15 minutes to allow stable nuclei to form.

  • Growth & Completion:

    • Resume adding n-Heptane slowly until the ratio of EtOAc:Heptane is approximately 1:2 or 1:3 .

    • Cool the mixture to room temperature over 2 hours.

  • Isolation:

    • Filter and wash the cake with a 1:3 mixture of EtOAc/Heptane .

    • Dry as described in Protocol A.

Visualization of the Crystallization Workflow

The following diagram illustrates the decision matrix for selecting the appropriate crystallization method based on initial solubility observations.

CrystallizationWorkflow Start Crude 3-amino-N-(6-methoxypyridin-3-yl)benzamide SolubilityTest Solubility Test (100 mg/mL) Start->SolubilityTest SolubleCold Soluble at RT? SolubilityTest->SolubleCold High Solubility InsolubleHot Insoluble at Reflux? SolubilityTest->InsolubleHot Low Solubility SolubleHot Soluble Hot / Insoluble Cold SolubilityTest->SolubleHot Ideal Profile MethodB Protocol B: Anti-Solvent (EtOAc + Heptane) SolubleCold->MethodB Add Anti-Solvent MethodC Protocol C: Salt Formation (HCl in Dioxane/Ether) InsolubleHot->MethodC Form Salt MethodA Protocol A: Cooling Crystallization (Ethanol or IPA) SolubleHot->MethodA Cool Slowly Analyze Analyze: HPLC (>99.5%) & XRPD MethodA->Analyze MethodB->Analyze MethodC->Analyze

Figure 1: Decision tree for selecting the optimal crystallization strategy based on solubility behavior.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for benzamide derivatives is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. This occurs when the metastable zone width is too wide or the cooling is too rapid.

Mechanism: The system enters a region where a second liquid phase (solute-rich oil) is thermodynamically more stable than the solid phase relative to the solution.

Corrective Actions:

  • Seed Loading: Increase seed crystal load to 1-2 wt% at the cloud point.

  • Temperature Cycling: Heat the oiled mixture back to the clear point, then cool very slowly (5°C/hour).

  • Solvent Modification: If using Ethanol/Water, reduce the water content. Water is a strong anti-solvent and can force oiling. Switch to pure Ethanol or IPA.

Analytical Validation

To ensure the protocol's success, the isolated solid must be characterized:

  • HPLC Purity: Target >99.5% area. (Method: C18 Column, ACN/Water gradient with 0.1% TFA).

  • 1H NMR: Verify the integrity of the 6-methoxypyridin-3-yl group (singlet at ~3.9 ppm for OMe) and the benzamide amide proton (~10-11 ppm).

  • XRPD (X-Ray Powder Diffraction): Confirm crystalline form. Amorphous material will show a "halo" instead of sharp peaks.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. Link

  • Mullin, J. W. (2001). Crystallization. Elsevier. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

  • Hilfiker, R. (2006). Polymorphism: In the Pharmaceutical Industry. Wiley-VCH. Link

Application Note: Optimal Solvent Systems for 3-amino-N-(6-methoxypyridin-3-yl)benzamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of solvent systems for 3-amino-N-(6-methoxypyridin-3-yl)benzamide , a critical scaffold in the synthesis of Type II kinase inhibitors (e.g., FLT3, AXL targets).[1] Due to its hybrid structure containing both a polar amide backbone and a flat, pi-stacking aminopyridine moiety, this molecule presents specific solubility challenges. This note details optimal solvent choices for synthesis (amide coupling), downstream derivatization (urea/sulfonamide formation), and purification, emphasizing green chemistry alternatives and self-validating protocols.

Physicochemical Profile & Solubility Landscape

To select the correct solvent, one must first understand the molecule's competing functional groups.

  • Core Structure: A benzamide linker connecting a 3-amino phenyl ring and a 6-methoxypyridine.[1]

  • Solubility Challenge: The molecule possesses both Hydrogen Bond Donors (HBD: Aniline -NH₂, Amide -NH-) and Hydrogen Bond Acceptors (HBA: Pyridine N, Methoxy O, Carbonyl O).[1] This creates a high lattice energy network, often resulting in poor solubility in non-polar solvents (Hexane, Toluene) and moderate solubility in chlorinated solvents.

  • Acidity/Basicity:

    • 3-Amino group: Weakly basic (estimated pKa ~3.5–4.2).

    • Pyridine Nitrogen:[1][2][3][4] The 6-methoxy group donates electron density, but the amide substitution at C3 creates a "push-pull" system.[1] It remains a weak HBA.

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventSolubility RatingApplication Context
Polar Aprotic DMF, DMSO, NMPHigh (>50 mg/mL)Primary reaction medium; Stock solutions.[1]
Chlorinated Dichloromethane (DCM)Moderate (10–30 mg/mL)Good for dilute reactions; standard workup.
Ethers THF, 2-MeTHF, DioxaneModerate (5–20 mg/mL)Excellent for derivatization (e.g., isocyanate reactions).
Alcohols Methanol, EthanolModerate-High Good for recrystallization; avoid in electrophilic reactions.[1]
Non-Polar Heptane, HexaneInsoluble Antisolvent for precipitation/crystallization.

Reaction-Specific Solvent Selection

Scenario A: Synthesis of the Scaffold (Amide Coupling)

Reaction: Coupling 3-aminobenzoic acid (or 3-nitrobenzoic acid followed by reduction) with 6-methoxy-3-aminopyridine.[1]

  • Challenge: The 6-methoxy-3-aminopyridine is less nucleophilic than standard anilines.[1]

  • Recommended System: DMF or DMAc (Dimethylacetamide).

  • Why: These solvents disrupt intermolecular H-bonds, keeping the zwitterionic coupling reagents (HATU/EDC) and the polar amine in solution.

  • Green Alternative: 2-MeTHF (2-Methyltetrahydrofuran).[1][5] It offers higher reaction temperatures than THF and better phase separation than DMF during workup.

Scenario B: Derivatization of the 3-Amino Group

Reaction: Reacting the free amine with electrophiles (e.g., sulfonyl chlorides, isocyanates) to form the final drug candidate.

  • Challenge: The starting material (the benzamide) may precipitate before reacting if the solvent is too non-polar.

  • Recommended System: Anhydrous THF or DCM/DMF (9:1 mixture) .

  • Why: Pure DCM often fails to keep the benzamide in solution at concentrations >0.1 M. Adding 10% DMF acts as a "solubility bridge" without interfering with standard workups (DMF washes out with water).

  • Catalyst: Pyridine or DIPEA (Base) is required to scavenge acid byproducts.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for selecting a solvent system based on the intended chemical transformation.

SolventSelection Start Start: 3-amino-N-(6-methoxypyridin-3-yl)benzamide Goal Define Reaction Goal Start->Goal Coupling Synthesis of Core (Amide Coupling) Goal->Coupling Deriv Derivatization of Amine (Urea/Sulfonamide) Goal->Deriv Purify Purification/Crystallization Goal->Purify Solv_Coup Primary: DMF or NMP Green: 2-MeTHF + T3P Coupling->Solv_Coup High Solubility Required Solv_Deriv Primary: THF or DCM/DMF (9:1) Avoid: Alcohols (Nucleophilic competition) Deriv->Solv_Deriv Inertness Required Solv_Cryst Solvent: EtOH or MeOH Antisolvent: Water or Heptane Purify->Solv_Cryst Gradient Polarity

Figure 1: Solvent selection decision tree based on reaction intent.[1] High-polarity solvents are required for synthesis, while mixed systems are optimal for derivatization.[1]

Detailed Experimental Protocols

Protocol 1: Solubility Screening (Self-Validating)

Use this protocol to verify solvent suitability before committing valuable starting material.[1]

  • Preparation: Weigh 10 mg of 3-amino-N-(6-methoxypyridin-3-yl)benzamide into three HPLC vials.

  • Solvent Addition:

    • Vial A: Add 100 µL DCM.

    • Vial B: Add 100 µL THF.

    • Vial C: Add 100 µL DMF.

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Suitable for high-concentration reactions (0.5 M).[1]

    • Suspension: Requires heating or dilution (use <0.1 M).

  • Stress Test: Add 1.0 equivalent of the intended electrophile (e.g., phenyl isocyanate) to the clear vials. Monitor by LCMS after 1 hour.

    • Validation: If precipitation occurs immediately upon addition, the product is insoluble; switch to a more polar solvent (e.g., switch from DCM to THF/DMF) to prevent coating of unreacted starting material.

Protocol 2: Green Amide Coupling (Synthesis of the Core)

Standard HATU protocols often use DMF. This protocol uses 2-MeTHF for easier workup.[1]

  • Reagents: Charge 3-aminobenzoic acid (1.0 eq) and 2-MeTHF (10 vol) into the reactor.

  • Activation: Add T3P (Propylphosphonic anhydride, 50% in EtOAc, 1.5 eq) and Pyridine (2.5 eq). Stir for 15 min.

  • Addition: Add 6-methoxy-3-aminopyridine (1.1 eq).

  • Reaction: Heat to 50°C for 4–6 hours. Monitor by HPLC.

  • Workup:

    • Cool to RT. Add water (5 vol).

    • Separate phases.[6] The product stays in the organic (2-MeTHF) layer.[1]

    • Wash organic layer with 0.5 M NaOH (removes unreacted acid) and Brine.

    • Concentrate to dryness.

Protocol 3: Urea Formation (Derivatization)

Targeting the 3-amino group.[1]

  • Dissolution: Dissolve 3-amino-N-(6-methoxypyridin-3-yl)benzamide (1.0 eq) in anhydrous THF (20 vol). If cloudy, warm to 40°C.

  • Base: Add DIPEA (1.2 eq) to scavenge any HCl if using carbamoyl chlorides (not needed for isocyanates).

  • Electrophile: Dropwise add the isocyanate/chloride (1.1 eq) at 0°C.

  • Validation Check: If the reaction mixture turns into a thick gel, add DMF (1–2 vol) to restore fluidity.

  • Quench: Pour into water. The urea product usually precipitates as a solid. Filter and wash with Et₂O.

Troubleshooting & Optimization

IssueRoot CauseSolution
Gelling/Solidification Product crystallizes faster than reaction completes, trapping SM.Add a co-solvent (DMF or NMP) at 5–10% volume. Increase temperature to 40°C.
Low Conversion Nucleophilicity of aniline is low; Pyridine ring electron withdrawal.Use a stronger base catalyst (DMAP) or switch solvent to Pyridine (acts as both solvent and catalyst).
Demethylation Use of strong Lewis Acids (e.g., BBr3, AlCl3) in DCM.The 6-methoxy group is labile.[1] Avoid strong Lewis acids. Use mild coupling agents (HATU/T3P).
Emulsions DMF/Water workup issues.Switch reaction solvent to 2-MeTHF or wash the DMF/DCM layer with 5% LiCl solution (breaks emulsions).[1]

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chemistry, 2008, 10, 31-36. [Link]

  • Amide Coupling Reagents & Solvents: Dunetz, J. R., Magano, J., & Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. [Link]

  • Aminopyridine Reactivity: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (General reference for pyridine nucleophilicity). [Link]

  • Green Solvent Alternatives (2-MeTHF): Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][7] ChemSusChem, 2012, 5(8), 1369–1379. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 3-amino-N-(6-methoxypyridin-3-yl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-N-(6-methoxypyridin-3-yl)benzamide Synthesis

Part 1: Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing 3-amino-N-(6-methoxypyridin-3-yl)benzamide presents a "perfect storm" of synthetic challenges.[1] You are attempting to couple a deactivated nucleophile (6-methoxy-3-aminopyridine) with a bifunctional electrophile (3-aminobenzoic acid).

If you are experiencing yields below 20%, or observing intractable mixtures, you are likely falling into one of two traps:

  • Oligomerization: The amino group on your benzoic acid is competing with the aminopyridine, leading to self-polymerization.

  • Nucleophilic Stalling: The pyridine ring withdraws electron density from the exocyclic amine, making it too sluggish for standard EDC/NHS coupling.

Visual Diagnostic Guide Use the following decision tree to identify your failure mode and select the correct remediation protocol.

TroubleshootingFlow Start START: Characterize the Failure Q1 Are you using 3-aminobenzoic acid as the starting material? Start->Q1 Result1 Issue: Oligomerization (Self-Coupling) Q1->Result1 Yes Q2 Are you using EDC/HOBt or DCC? Q1->Q2 No (Using Protected Acid) Sol1 SOLUTION: Switch to Route A (Nitro Precursor) Result1->Sol1 Result2 Issue: Poor Nucleophilicity of Aminopyridine Q2->Result2 Yes Q3 Is the product streaking on TLC/Column? Q2->Q3 No (Using HATU/Acid Chloride) Sol2 SOLUTION: Switch to HATU or POCl3 (High-Energy Activation) Result2->Sol2 Sol3 SOLUTION: Modify Workup (DCM/MeOH/NH3) Q3->Sol3 Yes

Figure 1: Diagnostic logic flow for identifying the root cause of low yields in aminopyridine-benzamide synthesis.

Part 2: Technical Deep Dive & Root Cause Analysis

The "Oligomerization Trap" (Critical Failure Mode)

If you attempt to couple 3-aminobenzoic acid directly with 6-methoxypyridin-3-amine , the reaction will fail.[1]

  • Mechanism: The carboxylic acid activation agents (EDC, HATU) cannot distinguish between the external amine (pyridine) and the internal amine (aniline on the benzoic acid).

  • Outcome: The activated acid reacts with its own neighbor's amine group, forming dimers, trimers, and oligomers.

  • Fix: You must use a "masked" amine precursor.[1] The most robust route is the Nitro-Reduction Route (Route A below).[1]

The "Deactivated Nucleophile" Problem
  • Chemistry: The nitrogen atom in the pyridine ring is electron-withdrawing (

    
     effect).[1] This reduces the electron density on the exocyclic amino group (
    
    
    
    ), making it a poor nucleophile compared to a standard aniline.
  • Evidence: Standard coupling reagents like EDC/NHS or DCC often result in stalled reactions (incomplete conversion) because the activated ester hydrolyzes faster than the amine can attack it.

  • Fix: You require high-energy coupling agents (HATU, T3P) or acid chlorides (via

    
     or 
    
    
    
    ).[1]

Part 3: Proven Synthetic Protocols

Route A: The Nitro-Precursor Method (Recommended)

Best for: High purity, scalability, and avoiding oligomerization.

Step 1: Amide Coupling

  • Reactants: 3-Nitrobenzoic acid (1.0 equiv) + 6-Methoxy-3-aminopyridine (1.1 equiv).[1]

  • Reagent: HATU (1.2 equiv) + DIPEA (3.0 equiv).[1]

  • Solvent: DMF (anhydrous).[1]

Protocol:

  • Dissolve 3-nitrobenzoic acid (1.0 eq) in DMF (

    
    ).
    
  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq).[1] The solution should turn yellow/orange (activated ester formation). Stir for 10-15 minutes.

  • Add 6-methoxy-3-aminopyridine (1.1 eq).[1]

  • Stir at RT for 12 hours . (Heating to

    
     may be required if conversion is 
    
    
    
    after 4 hours).[1]
  • Workup: Pour into ice water. The nitro-amide intermediate usually precipitates.[1] Filter and wash with water.[1]

Step 2: Reduction (Nitro


 Amine) 
  • Reagents: Iron powder (Fe, 5.0 eq) + Ammonium Chloride (

    
    , 5.0 eq).[1]
    
  • Solvent: EtOH/Water (4:1).[1]

  • Protocol: Reflux at

    
     for 2-4 hours. Filter hot through Celite to remove iron sludge.[1] Concentrate and purify.
    
Route B: The "Nuclear" Option (Acid Chloride)

Best for: Cases where HATU fails or for large-scale cost reduction.[1]

Protocol:

  • Suspend 3-nitrobenzoic acid in dry DCM.

  • Add Oxalyl Chloride (1.5 eq) and 2 drops of DMF (catalyst). Stir until gas evolution ceases and solution clears.

  • Concentrate to dryness to remove excess oxalyl chloride (yields yellow solid: acid chloride).[1]

  • Redissolve acid chloride in DCM.[1]

  • Add 6-methoxy-3-aminopyridine (1.0 eq) and Pyridine (3.0 eq) at

    
    .[1]
    
  • Warm to RT. Reaction is usually complete in <1 hour.[1]

Part 4: Purification & Characterization Data

Common Purification Issues: Aminopyridines are amphoteric and "sticky" on silica gel due to interaction with silanol groups.[1]

Troubleshooting Table:

SymptomProbable CauseSolution
Product streaks on TLC Pyridine interaction with silicaAdd 1%

or 1%

to your eluent.[1]
Product co-elutes with byproduct Tetramethylurea (from HATU)Wash organic layer with 5%

(aq) or water 3x to remove urea.
Low Solubility Planar aromatic structureUse a gradient of DCM

10% MeOH/DCM.

Expected Analytical Data (Route A Intermediate):

  • 3-nitro-N-(6-methoxypyridin-3-yl)benzamide:

    • 1H NMR (DMSO-d6): Look for the amide singlet (

      
      ), the methoxy singlet (
      
      
      
      ), and the characteristic pyridine protons.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt instead of HATU? A: It is not recommended. Literature suggests yields for electron-deficient aminopyridines with EDC are typically <20% [1].[1] HATU or


 methods are superior for this specific scaffold.[1]

Q: Why not use Boc-protected 3-aminobenzoic acid? A: You can, but it is significantly more expensive than 3-nitrobenzoic acid.[1] The Boc route (Route C) is viable but requires an acidic deprotection step (TFA/DCM) which complicates the workup of the basic pyridine product (formation of trifluoroacetate salts).

Q: My reaction turns black when using the acid chloride method. A: This indicates decomposition, likely due to lack of temperature control. Ensure the addition is done at


 and the amine is added slowly to the acid chloride (or vice versa) to control the exotherm.

References

  • Optimization of Amide Coupling with Electron-Deficient Amines: M. A. H. Khan et al., "Process optimization for acid-amine coupling: a catalytic approach," Current Chemistry Letters, vol. 12, pp. 133-140, 2023.[1] Context: Validates that standard EDC couplings fail with deactivated amines and establishes HATU/DIPEA or POCl3/Pyridine as superior methods.

  • Aminopyridine Reactivity & Synthesis: D. Dunne et al., "Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents," J. Org.[1] Chem., 2025.[1][2][3][4][5] Context: Discusses the nucleophilicity challenges of aminopyridines and alternative activation strategies.

  • Purification of Pyridinyl-Benzamides: US Patent 4440953A, "Purification of N-substituted aminobenzaldehydes and benzamides."[1] Context: Provides industrial standard workup procedures for separating amphoteric amino-aryl compounds.[1]

Sources

Preventing oxidation of the amino group in 3-amino-N-(6-methoxypyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-amino-N-(6-methoxypyridin-3-yl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar aromatic amines. The primary focus of this document is to provide in-depth, troubleshooting-oriented guidance on a critical challenge: preventing the oxidation of the exocyclic amino group.

Aromatic amines are notoriously susceptible to oxidation, which can lead to sample discoloration, impurity formation, and compromised biological activity. Understanding the underlying mechanisms and implementing robust handling and reaction protocols are paramount for successful research and development. This guide provides not only procedural steps but also the causal scientific reasoning to empower you to make informed decisions in your own laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My solid sample of 3-amino-N-(6-methoxypyridin-3-yl)benzamide has turned from a white/off-white powder to a yellow, brown, or even purplish color. What is happening?

Answer:

This color change is a classic indicator of oxidation. The primary amino group (-NH₂) on the benzamide ring is electron-rich and highly susceptible to air oxidation. Atmospheric oxygen can initiate a free-radical process, leading to the formation of highly colored, often polymeric, impurities.

The Mechanism: The oxidation of aromatic amines typically proceeds through the formation of a radical cation.[1] This unstable intermediate can then dimerize or undergo further reactions to form a complex mixture of colored products, including azo compounds and quinone-imines. The rate of this degradation is often accelerated by exposure to light, heat, and trace metal impurities.

Immediate Actions & Solutions:

  • Assess Purity: Immediately analyze a small portion of the discolored material by HPLC and/or LC-MS to quantify the level of degradation and identify major impurities.

  • Segregate: Separate the discolored batch from any pure, unopened containers to prevent cross-contamination.

  • Implement Strict Inert Storage: For all future and existing batches, transfer the material into an amber glass vial inside a glovebox or glove bag filled with an inert atmosphere (argon or nitrogen).[2][3] Seal the vial tightly with a Teflon-lined cap. For long-term storage, place this vial inside a larger, sealed container with a desiccant and store it in a freezer at -20°C or below.[4][5]

Question 2: I am seeing unexpected impurities in my reaction mixture when using this compound. How can I be sure it's not degrading during my experiment?

Answer:

Degradation during a reaction is a common problem, especially in solutions where the compound is more exposed. Solvated oxygen is a primary culprit. The solution is to rigorously exclude air from your reaction setup from start to finish.

Core Strategy: Air-Free Techniques Handling air-sensitive reagents requires specialized techniques and glassware.[6][7] The two most common and effective methods are using a Schlenk line or a glovebox.[2][8]

Experimental Protocol: Setting Up an Air-Free Reaction

This protocol outlines the use of a Schlenk line for performing a reaction under an inert atmosphere.

Materials:

  • Schlenk flask (or a round-bottom flask with a sidearm)

  • Rubber septa

  • Schlenk line with dual vacuum and inert gas (Argon preferred) manifold[2]

  • Degassed solvents (see Protocol 2)

  • Cannulas and syringes for liquid transfers

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried (e.g., at 150°C for at least 4 hours) to remove adsorbed water.[3]

  • Assembly: Assemble the reaction flask while hot and immediately place it under a positive pressure of inert gas from the Schlenk line. Allow it to cool to room temperature under this inert atmosphere.

  • Purge and Refill Cycle: Evacuate the flask using the Schlenk line vacuum to remove the air inside. Be gentle if solids are present. Refill the flask with high-purity argon or nitrogen. Repeat this vacuum/refill cycle at least three times to ensure the atmosphere is completely inert.[6]

  • Adding Reagents:

    • Solids: Add solid 3-amino-N-(6-methoxypyridin-3-yl)benzamide to the flask under a strong positive counterflow of inert gas.

    • Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum. For larger volumes, use a cannula transfer technique between two septa-sealed vessels.

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to the inert gas line through an oil bubbler.

Experimental Protocol 2: Solvent Degassing

Dissolved oxygen in solvents is a major source of oxidation. Degassing is a mandatory step. The freeze-pump-thaw method is the most rigorous.

Procedure (Freeze-Pump-Thaw):

  • Freeze: Place your solvent in a robust Schlenk flask and freeze it completely using a liquid nitrogen bath.

  • Pump: Once frozen solid, open the flask to the Schlenk line vacuum for several minutes to remove gases from above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line and thaw the solvent in a warm water bath. You will see bubbles of gas being released from the liquid.[6]

  • Repeat: Repeat this entire freeze-pump-thaw cycle at least three times for maximum effectiveness.[8] After the final cycle, backfill the flask with inert gas.

Question 3: My reaction requires conditions (e.g., strong oxidants, electrophiles) that are incompatible with the amino group. How can I prevent side reactions without the compound degrading?

Answer:

This is a classic scenario that calls for a protecting group strategy. By temporarily converting the nucleophilic amino group into a non-reactive functional group, you can perform chemistry elsewhere on the molecule. The key is to choose a protecting group that is stable to your reaction conditions but can be removed cleanly afterward.[9]

For amines, carbamates are the most common and reliable protecting groups.[10] The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is robust under many conditions but is easily removed with acid.[11][12]

Experimental Protocol: Boc Protection of the Amino Group

Materials:

  • 3-amino-N-(6-methoxypyridin-3-yl)benzamide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Standard reaction glassware

Procedure:

  • Setup: In an appropriately sized round-bottom flask, dissolve the starting amine in anhydrous THF.

  • Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base like TEA or DIPEA.

  • Protection: Slowly add a solution of Boc₂O (1.1 equivalents) in THF to the stirred reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all the starting amine is consumed (typically 2-4 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or KHSO₄), saturated aqueous NaHCO₃, and brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the Boc-protected product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Deprotection: The Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), or with HCl in dioxane.[12]

Visualization & Workflow Diagrams

To aid in understanding and decision-making, the following diagrams illustrate the key concepts discussed.

start Observation: Sample Degradation (e.g., Color Change) q1 Is the sample a solid or in solution? start->q1 solid Problem: Solid-State Air Oxidation q1->solid Solid solution Problem: Solution-Phase Oxidation q1->solution Solution sol_solid Solution: Store under inert gas (Ar/N2) in a sealed, dark, cold environment. solid->sol_solid sol_solution Solution: Use rigorous air-free techniques (Schlenk/Glovebox) and degassed solvents. solution->sol_solution end_point Stable Compound & Successful Reaction sol_solid->end_point q2 Are reaction conditions incompatible with the amino group? sol_solution->q2 sol_protect Solution: Implement a protecting group strategy (e.g., Boc). q2->sol_protect Yes q2->end_point No sol_protect->end_point

Caption: Troubleshooting workflow for addressing compound degradation.

Summary Data Tables

Table 1: Comparison of Inert Gases for Air-Free Techniques

FeatureNitrogen (N₂)Argon (Ar)Recommendation
Cost LowerHigherN₂ is suitable for most applications.
Density Lighter than airHeavier than airAr provides a better "blanket" over the reaction mixture.
Reactivity Generally inert, but can react with some metals (e.g., Li) at high temps.Extremely inertAr is preferred for highly sensitive reactions or when working with organometallics.

Table 2: Overview of Common Amine Protecting Groups

Protecting GroupAbbreviationStabilityDeprotection ConditionsKey Considerations
tert-ButoxycarbonylBocStable to base, hydrogenation, nucleophiles.Strong Acid (TFA, HCl). [10][12]Excellent, widely used, and reliable.
CarboxybenzylCbz, ZStable to acid, base.Catalytic Hydrogenation (H₂, Pd/C). [10]Not suitable if other reducible groups (alkenes, alkynes) are present.
9-FluorenylmethyloxycarbonylFmocStable to acid, hydrogenation.Base (e.g., Piperidine). [10][14]Commonly used in solid-phase peptide synthesis; base-lability is key.

References

  • Theoretical Study of the Oxidation Mechanism of Aromatic Amines. RSC Publishing.[Link]

  • Air-free technique. Wikipedia.[Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.[Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.[Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC (Defense Technical Information Center).[Link]

  • The manipulation of air-sensitive compounds. Neilson Lab, Texas Christian University.[Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Utrecht University.[Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate.[Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.[Link]

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org.[Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate.[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]

  • Diverse N-Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual-Functional Small Molecule. PMC (PubMed Central).[Link]

  • Protecting Groups in Organic Synthesis. ChemTalk.[Link]

  • Boc Protecting Group for Amines. Chemistry Steps.[Link]

  • Protective Groups. Organic Chemistry Portal.[Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry.[Link]

  • Nitro compound synthesis by oxidation. Organic Chemistry Portal.[Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.[Link]

  • 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism. PubMed.[Link]

  • N-(6-methoxy-3-pyridinyl)benzamide. ChemSynthesis.[Link]

  • 3-aminobenzamide prevents restraint-evoked immunocompromise. PubMed.[Link]

  • Amino-aryl-benzamide compounds and methods of use thereof.
  • How to prevent/minimize rapid air oxidation or arylamine... ResearchGate.[Link]

  • 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed.[Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.[Link]

  • 3-Aminobenzamide – Knowledge and References. Taylor & Francis.[Link]

  • Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides. Semantic Scholar.[Link]

  • Benzamide, p-amino-n-(3-(diethylamino)propyl)-n-(p-methoxybenzyl)-, hydrochloride. PubChemLite.[Link]

Sources

Resolving purification issues with 3-amino-N-(6-methoxypyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 3-Amino-N-(6-methoxypyridin-3-yl)benzamide

Executive Summary

This guide addresses the specific purification challenges associated with 3-amino-N-(6-methoxypyridin-3-yl)benzamide (CAS: 954572-17-9).[1] This molecule features three distinct functional domains that complicate purification: a weakly basic aniline (primary amine), a basic pyridine nitrogen, and a polar amide linker.

Common issues reported by researchers include:

  • Co-elution with starting materials (specifically aminopyridines).[1]

  • Tailing/Streaking on silica gel due to dual basic sites.[1]

  • Oxidative instability (browning) of the free aniline.

Part 1: Solubility & Mobile Phase Optimization

Q: My compound is streaking/tailing on standard silica columns. How do I fix this?

A: Tailing is caused by the interaction of the basic pyridine nitrogen and the aniline group with the acidic silanols on the silica surface. You must modify your mobile phase to suppress this ionization or compete for the binding sites.

Recommended Mobile Phase Modifiers:

ModifierConcentrationMechanismBest For
Triethylamine (TEA) 0.5% - 1.0%Competes for acidic silanol sites.[1]Normal Phase (DCM/MeOH)
Ammonium Hydroxide (NH₄OH) 0.1% - 0.5%Basifies the mobile phase; keeps amines neutral.[1]Reverse Phase (C18) or DCM/MeOH
Ammonium Acetate 10 mMBuffers pH to ~7.[1]0.Prep-HPLC (C18)

Protocol: The "Basified" Silica Column

  • Pre-wash your silica column with DCM containing 1% TEA .[1]

  • Run your gradient using DCM : Methanol (95:5 to 90:10) .

  • Note: Avoid Acetone or Ethyl Acetate if using TEA, as aldol-like side reactions or salt precipitation can occur over long runs.[1]

Q: The compound precipitates when I load it onto the column. What is the best loading solvent?

A: This compound has poor solubility in non-polar solvents (Hexane, pure DCM) and water.

  • Avoid: Loading in pure DCM (precipitation risk).

  • Recommended: Dry loading.[1] Dissolve the crude in a minimal amount of MeOH/DCM (1:1) , add Celite or silica (1:2 ratio w/w), and evaporate to dryness. Load the resulting powder. This eliminates solubility-related band broadening.[1]

Part 2: Removing Specific Impurities

Q: I have a persistent impurity eluting just before my product. What is it, and how do I remove it?

A: If you synthesized this via amide coupling (e.g., 3-aminobenzoic acid + 3-amino-6-methoxypyridine), the impurity is likely the 3-amino-6-methoxypyridine starting material.[1]

  • Why it co-elutes: Both the product and this starting material are amino-pyridines with similar pKa values and polarity.[1]

  • The Fix: You cannot rely solely on polarity. You must exploit the molecular size difference or hydrogen bonding .

Workflow: The "Acid Wash" Trick (Liquid-Liquid Extraction) While both are basic, the product (benzamide) is significantly more lipophilic than the small aminopyridine starting material.

  • Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Wash 2x with Citrate Buffer (pH 4.0 - 4.5) .

    • Mechanism:[1][2] At pH 4, the smaller, more basic aminopyridine (pKa ~5-6) is protonated and moves to the water layer. The benzamide product (containing the electron-withdrawing amide) is less basic and remains largely in the organic layer.

  • Wash 1x with Brine to remove residual water.[1]

  • Dry over Na₂SO₄.

Q: Can I use scavengers to remove the starting amine? A: No. Standard electrophilic scavengers (e.g., Isocyanate resins) will react with the product's aniline group (3-amino) just as fast as the impurity. Do not use them.

Part 3: Crystallization & Final Polish[1][2]

Q: Chromatography is too expensive for my scale (10g+). Can I recrystallize this?

A: Yes. Aminobenzamides often crystallize well from alcohol/water systems.[1]

Recrystallization Protocol:

  • Solvent A: Ethanol (hot).[1]

  • Solvent B: Water (anti-solvent).[1]

  • Dissolve crude solid in minimal boiling Ethanol.

  • Add hot water dropwise until persistent turbidity is observed.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Troubleshooting: If it oils out, re-heat and add a seed crystal. If the solid is brown, treat the hot ethanol solution with activated charcoal for 15 minutes and filter through Celite before adding water.

Part 4: Stability & Storage

Q: My white powder turned brown after a week. Is it degraded?

A: This is likely surface oxidation of the aniline moiety (N-oxide formation or azo-coupling).[1]

  • Verification: Run an LC-MS. If the main peak is still parent mass +16 (N-oxide) or +14 (imino), it is degradation.[1] Often, the color is due to <1% impurity while the bulk is pure.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Rescue: Wash the solid with cold Methyl tert-butyl ether (MTBE) .[1] The oxidation products are often more soluble in ethers than the crystalline amide.

Visual Guide: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Check Solubility in EtOAc Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble / Precipitates SolubilityCheck->Insoluble No AcidWash Liquid-Liquid Extraction (Wash w/ pH 4.5 Citrate Buffer) Soluble->AcidWash DryLoad Dry Load on Silica (Use Celite) Insoluble->DryLoad Flash Flash Chromatography DCM:MeOH (95:5) + 1% TEA AcidWash->Flash High Purity Req. Cryst Recrystallization EtOH / Water AcidWash->Cryst Scale > 5g DryLoad->Flash PurityCheck Purity Check (LC-MS) Flash->PurityCheck Cryst->PurityCheck Final Pure Product Store @ -20°C under Ar PurityCheck->Final

Caption: Logical workflow for isolating 3-amino-N-(6-methoxypyridin-3-yl)benzamide based on solubility and scale.

References

  • General Solubility of Aminobenzamides: Wang, J., et al. "Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents." Journal of Chemical & Engineering Data, 2019. Relevance: Establishes solubility baselines for benzamide scaffolds in polar vs. non-polar solvents.

  • Purification of Amino-Pyridyl Benzamides: Riad, N. M., et al. "2-Amino-N-(2-chloropyridin-3-yl)benzamide."[1] IUCrData, 2017.[3] Relevance: Provides crystallographic and purification context for structurally similar pyridine-benzamide condensates.[1]

  • Amide Coupling & Impurity Removal: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Relevance: Authoritative review on removing coupling reagents and byproducts in amide synthesis.

  • Chromatography of Basic Amines: Teledyne ISCO. "Flash Chromatography of Amines: Mobile Phase Modifiers." Application Note AN21. Relevance: Technical basis for using TEA/Ammonium Hydroxide to prevent tailing.

Sources

Technical Support Center: Stability of 3-amino-N-(6-methoxypyridin-3-yl)benzamide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address potential stability issues with 3-amino-N-(6-methoxypyridin-3-yl)benzamide in cell culture media. This document provides a framework for identifying, troubleshooting, and mitigating compound instability to ensure the accuracy and reproducibility of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of 3-amino-N-(6-methoxypyridin-3-yl)benzamide in experimental settings.

Q1: I'm seeing variable or lower-than-expected activity of 3-amino-N-(6-methoxypyridin-3-yl)benzamide in my cell-based assays. Could this be a stability issue?

A1: Yes, inconsistent or reduced compound activity is a classic indicator of instability in cell culture media. The compound may be degrading over the time course of your experiment, leading to a lower effective concentration than intended. Factors such as incubation time, temperature, pH of the media, and interactions with media components can all contribute to degradation.[1][2] It is crucial to determine the stability of your compound under your specific experimental conditions.

Q2: What are the primary factors that can affect the stability of a small molecule like 3-amino-N-(6-methoxypyridin-3-yl)benzamide in cell culture media?

A2: Several factors can influence the stability of a small molecule in the complex environment of cell culture media:

  • pH: The pH of standard cell culture media (typically 7.2-7.4) can promote hydrolysis of susceptible functional groups.[1]

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.[1]

  • Enzymatic Degradation: Cells can release enzymes into the media that may metabolize the compound. Additionally, serum, a common media supplement, contains various enzymes.

  • Interactions with Media Components: Components in the media, such as amino acids, vitamins, or serum proteins, could potentially react with or bind to the compound, affecting its stability and availability.[3][4]

  • Light Exposure: If the compound is light-sensitive, exposure to ambient light during handling and incubation can lead to photodegradation.[1]

  • Dissolution Solvent: The solvent used to prepare the stock solution (e.g., DMSO) and its final concentration in the media should be considered, as it might influence compound solubility and stability.

Q3: How can I quickly assess if my compound is degrading in my cell culture media?

A3: A simple initial assessment involves incubating the compound in your complete cell culture media (with and without cells) under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your longest assay. At various time points (e.g., 0, 2, 8, 24, 48 hours), take aliquots of the media and analyze the concentration of the parent compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A significant decrease in the parent compound's concentration over time would indicate instability.

Q4: What is a stability-indicating analytical method and why is it important?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5] For your work with 3-amino-N-(6-methoxypyridin-3-yl)benzamide, this means using a technique like HPLC or LC-MS/MS that can separate the parent compound from any potential degradants, allowing for a precise measurement of its stability over time.

II. Troubleshooting Guide: Investigating Instability

If you suspect that 3-amino-N-(6-methoxypyridin-3-yl)benzamide is unstable in your experiments, follow this systematic troubleshooting guide.

Step 1: Confirm the Identity and Purity of the Compound

Before investigating stability, it is essential to ensure the quality of your starting material.

  • Action: Obtain a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of your batch of 3-amino-N-(6-methoxypyridin-3-yl)benzamide.

  • Rationale: Impurities in the starting material could interfere with your assays or degrade at a different rate, leading to misleading results.

Step 2: Design a Comprehensive Stability Study

A well-designed stability study will help you pinpoint the cause of degradation. The following workflow outlines the key steps.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) C Incubate Compound in Media (37°C, 5% CO2) A->C D Incubate Compound in Media with Cells A->D B Prepare Complete Cell Culture Media (with and without serum) B->C B->D F Collect Aliquots at Time Points (e.g., 0, 2, 8, 24, 48h) C->F D->F E Control: Incubate at 4°C E->F G Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS/MS) F->G H Quantify Parent Compound G->H I Identify Potential Degradants G->I

Caption: Experimental workflow for assessing compound stability.

Step 3: Protocol for Stability Assessment of 3-amino-N-(6-methoxypyridin-3-yl)benzamide in Cell Culture Media

This protocol provides a detailed methodology for conducting the stability study outlined above.

Materials:

  • 3-amino-N-(6-methoxypyridin-3-yl)benzamide

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Cell line of interest

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Refrigerator (4°C)

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of 3-amino-N-(6-methoxypyridin-3-yl)benzamide in DMSO. Ensure the compound is fully dissolved.

  • Sample Preparation:

    • Spike the compound from the stock solution into pre-warmed (37°C) complete cell culture media (with and without serum) to a final concentration relevant to your experiments (e.g., 10 µM).

    • Prepare a parallel set of samples with your cell line plated at a typical density.

    • Prepare a control sample by spiking the compound into media and storing it at 4°C.

  • Incubation:

    • Place the samples in a 37°C, 5% CO2 incubator for the desired time course (e.g., up to 48 or 72 hours).

  • Time-Point Collection:

    • At each designated time point (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each condition.

    • For samples containing cells, centrifuge the aliquot to pellet the cells and collect the supernatant.

    • Immediately freeze the samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis by HPLC:

    • Thaw the samples and, if necessary, perform a protein precipitation step (e.g., by adding 3 volumes of cold acetonitrile). Centrifuge and collect the supernatant.

    • Analyze the samples using a validated stability-indicating HPLC method. An example method is provided in the table below.

    • Quantify the peak area of the parent compound at each time point and compare it to the time 0 sample.

Example HPLC Method Parameters:

ParameterValue
Column C18 column (e.g., 150 × 4.6 mm, 2.7 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient to resolve the parent compound from degradants (e.g., 5-95% B over 15 minutes)
Flow Rate 0.5 - 1.0 mL/min
Column Temp. 40°C
Injection Vol. 10 µL
Detection UV at a wavelength of maximum absorbance for the compound
Step 4: Interpretation of Results and Further Actions

The following diagram illustrates a decision-making process based on the stability study results.

Troubleshooting_Logic A Is the compound stable? (% remaining > 90%) B Proceed with experiments. Consider long-term storage stability. A->B Yes C Unstable. Investigate cause. A->C No D Is degradation similar with and without cells? C->D E Primarily chemical degradation. D->E Yes F Potential enzymatic degradation. D->F No G Modify experimental design: - Reduce incubation time - Add fresh compound periodically E->G H Further investigation: - Use heat-inactivated serum - Test in protein-free media F->H H->G

Caption: Troubleshooting decision tree for stability issues.

III. Mitigation Strategies

If 3-amino-N-(6-methoxypyridin-3-yl)benzamide is found to be unstable, consider the following strategies:

  • Reduce Incubation Time: If possible, shorten the duration of your cell-based assays to minimize the extent of degradation.

  • Replenish the Compound: For longer experiments, consider replacing the media with freshly prepared media containing the compound at regular intervals.

  • Use Serum-Free or Heat-Inactivated Serum: If enzymatic degradation is suspected, switching to serum-free media or using heat-inactivated serum may improve stability.

  • Optimize Formulation: In some cases, the use of stabilizing excipients may be explored, although this is more common in later stages of drug development.

By systematically evaluating the stability of 3-amino-N-(6-methoxypyridin-3-yl)benzamide under your specific experimental conditions, you can ensure the reliability and accuracy of your research findings.

IV. References

  • Top 5 Factors Affecting Chemical Stability. (2025, October 2). Vertex AI Search.

  • Kim, M. H., et al. (2020). Kinetics of competitive cometabolism under aerobic conditions. Water-Energy Nexus, 3, 62–70.

  • BenchChem. (2025). Application Notes and Protocols for Compound Stability Testing.

  • Li, X., et al. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods.

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016, December 9). Journal of Medicinal Chemistry.

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). International Journal of Molecular Sciences, 25(23), 13121.

Sources

Technical Support Center: Overcoming Precipitation of 3-amino-N-(6-methoxypyridin-3-yl)benzamide in Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-amino-N-(6-methoxypyridin-3-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the precipitation of this compound in common experimental buffers. Our goal is to equip you with the scientific understanding and practical solutions to maintain its solubility and ensure the integrity of your experiments.

Understanding the Challenge: The Physicochemical Profile of 3-amino-N-(6-methoxypyridin-3-yl)benzamide

3-amino-N-(6-methoxypyridin-3-yl)benzamide is a molecule that, based on its structural motifs—a benzamide, an aromatic amine, and a methoxypyridine ring—presents a moderate degree of lipophilicity. This is corroborated by a predicted XlogP value of 1.3, suggesting a balance between hydrophobic and hydrophilic character[1]. While not excessively lipophilic, this compound can be prone to precipitation in aqueous buffers, particularly at higher concentrations or under suboptimal pH conditions.

The key to overcoming this challenge lies in understanding the ionizable groups within the molecule. The presence of an amino group on the benzamide ring and the nitrogen on the pyridine ring means that the compound's overall charge, and therefore its aqueous solubility, is highly dependent on the pH of the surrounding buffer.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the handling of 3-amino-N-(6-methoxypyridin-3-yl)benzamide.

Q1: I've prepared a stock solution of 3-amino-N-(6-methoxypyridin-3-yl)benzamide in DMSO, but it precipitates immediately when I dilute it into my aqueous experimental buffer. What's happening?

This phenomenon, often termed "crashing out," is a frequent issue with compounds that are significantly more soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) than in an aqueous medium. The rapid change in the solvent environment upon dilution drastically reduces the compound's solubility, leading to immediate precipitation.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most direct solution is to lower the final working concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution. This gradual introduction of the aqueous buffer to the DMSO stock can sometimes prevent immediate precipitation.

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, a slightly higher percentage of DMSO in the final solution can help maintain solubility. However, be mindful that DMSO concentrations above 0.5-1% can have off-target effects in many biological assays[2][3].

Q2: My compound seems to dissolve initially, but then I observe precipitation over time during my experiment. Why does this happen?

Delayed precipitation can be attributed to several factors that alter the equilibrium of your buffered solution over the course of an experiment.

Potential Causes and Solutions:

  • Temperature Fluctuations: Changes in temperature can affect solubility. Ensure your experimental setup is maintained at a constant temperature.

  • pH Shifts: Cellular metabolism or other experimental processes can alter the pH of the buffer, which can significantly impact the solubility of a pH-sensitive compound like 3-amino-N-(6-methoxypyridin-3-yl)benzamide. Utilize a buffer with sufficient buffering capacity to resist pH changes.

  • Evaporation: In long-term experiments, evaporation of the aqueous component can increase the effective concentration of your compound, pushing it past its solubility limit. Use sealed plates or ensure proper humidification.

Q3: How can I rationally select a buffer and pH to improve the solubility of 3-amino-N-(6-methoxypyridin-3-yl)benzamide?

The solubility of this compound is intrinsically linked to its ionization state, which is governed by the pH of the buffer. The amino groups on the molecule will be protonated at pH values below their pKa, rendering the molecule more polar and generally more water-soluble.

A Systematic Approach to pH Optimization:

  • Apply the Henderson-Hasselbalch Equation: This equation is a fundamental tool for predicting the ionization state of a compound at a given pH. For a basic group, the equation is: pH = pKa + log([Un-ionized Form]/[Ionized Form]). To enhance solubility, you want to favor the ionized form. Therefore, a buffer pH that is at least one to two units below the pKa of the primary amine and the pyridine nitrogen is recommended.

  • Experimental pH Screening: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 7.4) and test the solubility of your compound in each. This empirical approach is invaluable for identifying the optimal pH for your specific experimental conditions.

Advanced Solubilization Strategies

If basic troubleshooting steps are insufficient, more advanced formulation strategies can be employed.

Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.

Co-solventTypical Starting ConcentrationConsiderations
DMSO 0.1 - 1% (v/v)Can have biological effects at higher concentrations.[2][3]
Ethanol 1 - 5% (v/v)Generally well-tolerated by many cell lines, but can be cytotoxic at higher concentrations.[4][5]
Polyethylene Glycol (PEG) 300/400 1 - 10% (v/v)A less volatile and often less toxic alternative to DMSO and ethanol.
Propylene Glycol 1 - 10% (v/v)Similar properties to PEG, commonly used in pharmaceutical formulations.

Table 1: Common Co-solvents for In Vitro Experiments.

Excipients for Solubility Enhancement

Excipients are inactive substances that can be added to a formulation to improve its properties.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, forming inclusion complexes that have significantly improved aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and low toxicity.[6]

  • Surfactants: Surfactants, such as Tween® 80 or Polysorbate 80, can form micelles that encapsulate the drug, increasing its apparent solubility. However, surfactants can also interfere with biological assays and should be used with caution.

Experimental Protocols

Protocol 1: Systematic pH-Solubility Profiling

Objective: To determine the optimal pH for solubilizing 3-amino-N-(6-methoxypyridin-3-yl)benzamide.

Materials:

  • 3-amino-N-(6-methoxypyridin-3-yl)benzamide

  • A series of buffers (e.g., acetate, phosphate, citrate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4)

  • DMSO

  • Microcentrifuge tubes

  • Shaker/vortexer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • In separate microcentrifuge tubes, add an excess of the compound to each buffer of a different pH.

  • Incubate the tubes with agitation (e.g., on a shaker) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the tubes to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC with a standard curve).

  • Plot the solubility as a function of pH to identify the optimal pH range.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of 3-amino-N-(6-methoxypyridin-3-yl)benzamide using HP-β-CD.

Materials:

  • 3-amino-N-(6-methoxypyridin-3-yl)benzamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Lyophilizer (optional)

Procedure:

  • Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).

  • Slowly add an excess of 3-amino-N-(6-methoxypyridin-3-yl)benzamide to the HP-β-CD solution while stirring.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution to remove any undissolved compound.

  • The resulting clear solution contains the water-soluble inclusion complex. This solution can be used directly or lyophilized to obtain a solid powder.

Visualizing the Troubleshooting Workflow

The following flowchart provides a decision-making guide for addressing precipitation issues with 3-amino-N-(6-methoxypyridin-3-yl)benzamide.

Troubleshooting_Workflow start Precipitation Observed check_concentration Is the final concentration high? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_dilution Is precipitation immediate upon dilution? check_concentration->check_dilution No end_soluble Compound Solubilized lower_concentration->end_soluble serial_dilution Use serial dilution check_dilution->serial_dilution Yes check_time Does precipitation occur over time? check_dilution->check_time No serial_dilution->end_soluble check_environment Check for temperature fluctuations, pH shifts, or evaporation check_time->check_environment Yes ph_optimization Is solubility still an issue? Perform pH-solubility profiling check_time->ph_optimization No stabilize_environment Stabilize experimental conditions check_environment->stabilize_environment stabilize_environment->end_soluble select_optimal_ph Select buffer with optimal pH ph_optimization->select_optimal_ph advanced_methods Is further enhancement needed? select_optimal_ph->advanced_methods use_cosolvent Use a co-solvent (e.g., DMSO, Ethanol) advanced_methods->use_cosolvent Yes use_cyclodextrin Use cyclodextrin (e.g., HP-β-CD) advanced_methods->use_cyclodextrin Yes advanced_methods->end_soluble No, solubility is sufficient use_cosolvent->end_soluble use_cyclodextrin->end_soluble

Caption: A decision-making flowchart for troubleshooting the precipitation of 3-amino-N-(6-methoxypyridin-3-yl)benzamide.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Excipients for Enhancing Drug Solubility. (2024). SEN Pharma. [Link]

  • 3-amino-n-(6-methoxypyridin-3-yl)benzamide. PubChemLite. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). Cytotechnology. [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Pharmaceutical and Biomedical Research. [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Research Journal of Pharmacognosy. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Benzamide Formation

[1]

Status: Active Support Tier: Level 3 (Senior Scientist / R&D) Topic: Benzamide Synthesis Optimization & Troubleshooting

Introduction: The Precision of Amide Bond Formation

Benzamide formation is a cornerstone of medicinal chemistry, yet it is often plagued by "silent" failures—side reactions that diminish yield or, worse, erode stereochemical integrity. This guide moves beyond basic textbook protocols to address the mechanistic origins of these failures. We focus on the three most critical side reactions:


-acylurea formationracemization via azlactonecompetitive hydrolysis

Module 1: The -Acylurea Trap (Carbodiimide Coupling)

The Issue: You are using EDC or DCC, but yields are low. NMR shows a stable, isomeric byproduct that is difficult to separate.

Mechanism of Failure

When a carboxylic acid reacts with a carbodiimide (e.g., EDC, DCC), it forms a reactive


-acylisourea


-acylurea
Visualizing the Pathway

N_Acylurea_FormationAcidBenzoic AcidO_AcylO-Acylisourea(Reactive Intermediate)Acid->O_Acyl+ EDCEDCCarbodiimide(EDC/DCC)ProductBenzamide(Desired Product)O_Acyl->Product+ Amine(Fast Path)N_AcylN-Acylurea(Dead-End Byproduct)O_Acyl->N_AcylO->N Migration(Slow Path)AmineAmine(Nucleophile)

Figure 1: The competition between productive amidation and the parasitic

Protocol: Preventing -Acylurea Formation

The Solution: Use an additive (HOBt, HOAt, or Oxyma) to intercept the

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DCM or DMF.

  • Additive: Add HOBt or Oxyma Pure (1.1 eq). Crucial: Do not add EDC yet.

  • Coupling Agent: Cool to

    
    , then add EDC
    
    
    HCl
    (1.1 eq).
    • Why? The additive reacts immediately with the

      
      -acylisourea to form an "active ester" (e.g., OBt-ester). This ester is reactive toward amines but cannot  rearrange to 
      
      
      -acylurea.
  • Amine Addition: Add the amine (1.0–1.2 eq) and base (DIPEA, 2.0 eq).

  • Temperature: Allow to warm to RT. Never heat carbodiimide reactions.

Module 2: Racemization Control (Chiral Benzamides)

The Issue: Your chiral starting material (


Mechanism of Failure

Racemization typically occurs via the Azlactone (Oxazolone) pathway. The activated carboxyl group cyclizes with the amide backbone to form a 5-membered ring. The


Comparative Analysis: Coupling Reagents & Racemization Risk
Reagent ClassExamplesRacemization RiskMechanism of SuppressionRecommended For
Carbodiimides DCC, EDCHigh (w/o additives)Must use HOBt/Oxyma to prevent oxazolone formation.General synthesis, cost-sensitive scale-up.
Phosphoniums PyBOP, BOPModerate Forms OBt active ester in situ; requires base (risk factor).Difficult couplings where cost is secondary.[1]
Uroniums HATU, HBTULow Fast kinetics outcompete racemization; contains HOAt/HOBt moiety.Gold Standard for chiral/hindered amides.
Cyclic Anhydrides T3PVery Low Does not form oxazolone intermediate; acidic byproduct is non-nucleophilic.Highly epimerization-prone substrates.[2]
Protocol: The "Safe" Chiral Coupling (HATU Method)
  • Dissolve: Acid (1.0 eq) + Amine (1.0 eq) in anhydrous DMF.

  • Base Control: Add Collidine (2,4,6-trimethylpyridine) (3.0 eq) instead of TEA/DIPEA.

    • Why? Collidine is a weaker base and sterically hindered, reducing the risk of

      
      -proton abstraction.
      
  • Activation: Cool to

    
    . Add HATU  (1.05 eq).
    
  • Reaction: Stir at

    
     for 1 hour, then verify completion. Avoid overnight stirring if possible.
    

Module 3: The "Guanidinium" Dead End

The Issue: Mass spec shows a peak corresponding to [Amine + Coupling Reagent], but no product. Cause: In Uronium (HATU/HBTU) reactions, if the amine is added before the acid is activated, the amine can react directly with the coupling reagent to form a guanidinium species.

Self-Validating Step:

  • Correct Order: Acid + Base + HATU

    
     Stir 2 mins 
    
    
    Add Amine.
  • Check: The solution should turn yellow/orange upon HATU addition (formation of activated ester). If it stays colorless, activation may be stalled.

Troubleshooting Matrix (FAQ)

Q1: My Schotten-Baumann reaction (Acid Chloride + Amine) yields mostly benzoic acid. Why?

  • Diagnosis: Hydrolysis of the acid chloride is outcompeting the amine.

  • Fix:

    • Phase Transfer: If using a biphasic system (Water/DCM), add a catalyst like TBAF or TEBA to help the amine cross the interface.

    • Anhydrous: Switch to anhydrous DCM with Pyridine or TEA as the base.

    • Temperature: Perform the addition at

      
      . Hydrolysis is temperature-dependent.
      

Q2: I see a "double addition" product (Diacylation).

  • Diagnosis: Formation of

    
    -benzoylbenzamide.[3] The product amide is being deprotonated and reacting with a second equivalent of acid chloride.
    
  • Fix:

    • Stoichiometry: Ensure strictly 1:1 stoichiometry of Acid Chloride.

    • Reverse Addition: Add the Acid Chloride slowly to the Amine (excess amine acts as a buffer).

Q3: How do I remove the urea byproduct from DCC coupling?

  • Standard Method: Filter the precipitated DCU.

  • Advanced Method: Switch to EDC

    
    HCl . The urea byproduct is water-soluble and is removed simply by washing with dilute HCl or Brine.
    

Workflow: Troubleshooting Low Yields

Troubleshooting_WorkflowStartProblem: Low Yield / ImpuritiesTLCAnalyze Crude via TLC/LCMSStart->TLCSM_LeftStarting Material Remains?TLC->SM_LeftNew_SpotsNew Impurity Spots?TLC->New_SpotsActivationActivation FailureSM_Left->ActivationYesHydrolysisHydrolysis (Acid formed)SM_Left->HydrolysisAcid Peak FoundSideRxnSide ReactionNew_Spots->SideRxnYesSol1Fix: Increase Activation Timeor Switch Reagent (HATU)Activation->Sol1Sol2Fix: Dry Solvents,Inert AtmosphereHydrolysis->Sol2Sol3Fix: Add HOBt (N-acylurea)or Lower Temp (Racemization)SideRxn->Sol3

Figure 2: Logical decision tree for diagnosing benzamide synthesis failures.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook: EDC/NHS Coupling Chemistry. Link

  • Sigma-Aldrich. (n.d.). Amide Bond Formation: A Guide to Coupling Reagents. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

Technical Support Center: Purification of 3-Amino-6-Methoxypyridine

[1][2]

Topic: Removing unreacted 3-amino-6-methoxypyridine (3-AMP) from reaction mixtures. Case ID: PUR-3AMP-001 Status: Active Guide Analyst: Senior Application Scientist[1][2]

Executive Summary

3-amino-6-methoxypyridine (CAS: 6628-77-9) is a common building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.[1][2] Its removal is frequently complicated by its dual basicity (pyridine ring nitrogen + exocyclic amine) and its moderate polarity, which causes "tailing" on standard silica chromatography.

This guide provides three validated workflows for removing 3-AMP, ranked by operational simplicity and cost-efficiency.

Module 1: Acid-Base Extraction (The Standard Protocol)

Best For: Reactions yielding neutral or acidic final products (e.g., Amides, Ureas, Sulfonamides).[2] Mechanism: Exploits the basicity of the pyridine nitrogen (pKa ~6.0–7.0) to protonate 3-AMP, forcing it into the aqueous phase while the neutral product remains in the organic phase.

The Protocol
  • Dilution: Dilute the reaction mixture with an organic solvent (Ethyl Acetate or DCM). Avoid Diethyl Ether as aminopyridines can have unexpected solubility in wet ether.[2]

  • Acid Wash: Wash the organic layer with 1M HCl (3 x Vol).[2]

    • Why? The methoxy group at position 6 is electron-donating, making the ring nitrogen sufficiently basic to protonate fully at pH < 1.

  • Validation: Check the pH of the aqueous layer.[2] It must remain < 2.0. If the pH rises, 3-AMP may deprotonate and migrate back into the organic layer.

  • Brine Wash: Wash the organic layer with saturated brine to remove residual acid and water.[2]

  • Drying: Dry over anhydrous Na₂SO₄.

Troubleshooting Table: Extraction Failures
SymptomProbable CauseCorrective Action
Impurity remains in Organic Layer Aqueous layer saturated or pH too high.[1][2]Increase HCl concentration to 2M or add water to solubilize the salt.
Product lost to Aqueous Layer Product is also basic (e.g., contains other amines).STOP. Proceed to Module 2 (Scavenger Resins).
Emulsion forms Amphiphilic nature of the salt.[2]Add a small amount of MeOH to the biphasic mixture or filter through Celite.

Module 2: Scavenger Resins (Chemo-Selective Removal)

Best For: Reactions yielding basic products (e.g., secondary amines, other pyridines) where acid extraction would remove the product.[2] Mechanism: Uses a polymer-supported electrophile to covalently bond with the nucleophilic exocyclic amine (-NH₂) of 3-AMP.[1][2]

Recommended Resin: PS-Isocyanate or PS-Benzaldehyde[1][2]
  • PS-Isocyanate: Reacts with the primary amine to form an insoluble urea.[1][2]

  • PS-Benzaldehyde: Reacts to form an imine (requires trace acid catalyst).[1][2]

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct scavenger resin.

ScavengerLogicStartStart: Reaction Mixture(Product + Excess 3-AMP)CheckProdIs the Product Basic?Start->CheckProdNoNo (Neutral/Acidic)CheckProd->NoNeutralYesYes (Basic)CheckProd->YesBasicAcidWashUse Acid Extraction(Module 1)No->AcidWashResinChoiceSelect Scavenger ResinYes->ResinChoicePS_ISOPS-Isocyanate Resin(Targets -NH2)ResinChoice->PS_ISOBest Choice(Chemo-selective)PS_TsOHPS-TsOH Resin(Targets all Bases)ResinChoice->PS_TsOHAvoidWarningWARNING: PS-TsOH willremove product too!PS_TsOH->Warning

Caption: Decision matrix for selecting purification method based on product basicity. Note that PS-Isocyanate is preferred for basic products as it targets the amine functionality specifically.[1][2]

The Protocol (PS-Isocyanate)[1][2]
  • Calculate Loading: Determine excess equivalents of 3-AMP. Use 3 equivalents of resin relative to the unreacted 3-AMP.[1][2]

  • Incubation: Add resin to the reaction mixture (DCM or THF). Agitate gently (do not stir with a magnetic bar as it grinds the beads) for 4–12 hours at room temperature.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Rinse the resin beads with DCM to recover any entrained product.[2][3]

  • Result: The filtrate contains your product; the 3-AMP is covalently bound to the beads.[2]

Module 3: Chromatography (The "Difficult Separation" Fix)

Best For: When extraction is impossible and resins are unavailable. Issue: 3-AMP streaks on silica gel due to hydrogen bonding with silanol groups.

Mobile Phase Modifiers

Standard silica chromatography often fails.[2] You must modify the stationary phase environment.

  • The "Triethylamine" Method:

    • Pre-wash the silica column with mobile phase containing 1% Triethylamine (Et₃N) .

    • Run the column with 1% Et₃N in the eluent (e.g., Hexane/EtOAc + 1% Et₃N).

    • Mechanism:[1][2][4][5] Et₃N blocks the acidic silanol sites, allowing the 3-AMP to elute as a sharp band rather than a streak.

  • The "DCM/MeOH/NH₃" System:

    • Use a gradient of DCM to 90:10 (DCM:MeOH containing 1% NH₄OH).

    • Note: This is aggressive and best for very polar products.[2]

FAQ: Common User Scenarios

Q: My product is an amide, but it's precipitating with the 3-AMP during the acid wash. What happened? A: Your amide might be acting as a weak base, or the salt of 3-AMP is acting as a hydrotrope, pulling your product out.

  • Fix: Switch to Citric Acid (10% w/v) instead of HCl. It is a milder acid (pKa ~3.1) and less likely to protonate weak amides or cause "oiling out."

Q: Can I use acetic anhydride to remove the impurity? A: Yes, this is a "derivatization" strategy. Adding acetic anhydride will convert the 3-AMP to the corresponding acetamide.[1][2]

  • Pros: The acetamide is much less polar and non-basic, making it easy to separate via standard chromatography.

  • Cons: You must ensure your product does not react with acetic anhydride (i.e., no free amines or alcohols).

Q: I see a new spot on TLC after using PS-Isocyanate. A: Ensure you washed the resin thoroughly.[1][2] Sometimes, unreacted isocyanate fragments can leach if the resin is low quality. Wash the final organic phase with water to hydrolyze any leached isocyanate.

References

  • Biotage. (2017).[2][3] ISOLUTE® SCX-2 Catch & Release and Scavenging of Basic Compounds. Link

  • Sigma-Aldrich. (n.d.).[1][2] Scavenger Resins for Organic Synthesis. Link

  • PubChem. (2025).[2][6] Compound Summary: 5-Amino-2-methoxypyridine (3-amino-6-methoxypyridine).[1][2] Link

  • Reich, H. J. (2022). pKa Data: Pyridines and Anilines. University of Wisconsin-Madison.[1][2] Link

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of 3-amino-N-(6-methoxypyridin-3-yl)benzamide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-amino-N-(6-methoxypyridin-3-yl)benzamide, a molecule of interest in medicinal chemistry and materials science. We will explore the foundational principles behind spectral interpretation for this specific compound, offer a validated experimental protocol, and objectively compare the utility of ¹H NMR against other common analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require robust methods for structural verification and purity assessment.

Part 1: In-depth ¹H NMR Interpretation of 3-amino-N-(6-methoxypyridin-3-yl)benzamide

The definitive structural confirmation of a synthetic compound like 3-amino-N-(6-methoxypyridin-3-yl)benzamide relies on the unique magnetic environment of each proton. ¹H NMR spectroscopy serves as the primary tool for this purpose, providing information on the chemical environment, count, and connectivity of protons.[1][2]

The molecule can be dissected into three key components for spectral analysis: the 3-aminobenzamide ring system, the 6-methoxypyridine ring system, and the linking amide and substituent protons.

Figure 1: Chemical structure of 3-amino-N-(6-methoxypyridin-3-yl)benzamide with key protons labeled for NMR assignment.

Predicted ¹H NMR Spectrum Analysis (in DMSO-d₆, 400 MHz)

The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for amides as it effectively solubilizes the compound and allows for the observation of exchangeable amide (NH) and amine (NH₂) protons as broader signals.[3]

1. Aromatic Region (δ 6.5–8.5 ppm): This region is the most information-rich for confirming the core structure. We expect to see signals for seven aromatic protons from the two rings.

  • 3-Aminobenzamide Protons (H₂, H₄, H₅, H₆): The amino group (-NH₂) is a strong electron-donating group (EDG), causing an upfield (lower ppm) shift for the ortho (H₂, H₄) and para (H₆) protons relative to unsubstituted benzene (δ 7.34 ppm). The amide group is electron-withdrawing, which deshields adjacent protons.

    • H₂: Positioned ortho to the amide and meta to the amine group. Expected to be a singlet or a narrowly split triplet around δ 7.2-7.4 ppm .

    • H₄: Ortho to the amine group. Expected to be a doublet of doublets around δ 6.9-7.1 ppm .

    • H₅: Meta to both groups. Will likely appear as a triplet around δ 7.1-7.3 ppm .

    • H₆: Para to the amide and ortho to the amine. This proton will be significantly shielded, appearing as a doublet of doublets around δ 6.6-6.8 ppm .

  • 6-Methoxypyridine Protons (H₉, H₁₀, H₁₂): The methoxy group (-OCH₃) is an EDG, shielding the ortho (H₁₀) and para (H₁₂) protons. The nitrogen atom in the pyridine ring is electron-withdrawing, deshielding nearby protons.

    • H₁₀: Positioned between the nitrogen and the methoxy group. It will appear as a doublet around δ 8.0-8.2 ppm .

    • H₉: Coupled to H₁₀ and H₁₂. Expected to be a doublet of doublets around δ 7.8-8.0 ppm .

    • H₁₂: Ortho to the methoxy group. Expected to be a doublet, shifted upfield to around δ 6.7-6.9 ppm .

2. Exchangeable Protons (Amide and Amine): These signals are often broad and their chemical shift is highly dependent on concentration, temperature, and residual water in the solvent.[3]

  • Amide NH (H_Amide): The amide proton is typically deshielded and appears as a broad singlet far downfield, predicted around δ 9.8-10.2 ppm .

  • Amine NH₂ (H_Amine): The primary amine protons are less deshielded than the amide proton and will likely appear as a broad singlet around δ 5.0-5.5 ppm .

3. Aliphatic Region (δ 3.0–4.0 ppm):

  • Methoxy OCH₃ (H_Methoxy): The three equivalent protons of the methoxy group will produce a sharp singlet, as there are no adjacent protons to couple with. Its characteristic chemical shift is around δ 3.8-3.9 ppm .[4]

Summary of Predicted ¹H NMR Data
Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Shift and Multiplicity
H_Amide9.8 - 10.2Broad Singlet (br s)1HDeshielded by adjacent C=O and pyridine ring; exchangeable.
H₁₀8.0 - 8.2Doublet (d)1HDeshielded by adjacent ring nitrogen; coupled to H₉.
H₉7.8 - 8.0Doublet of Doublets (dd)1HInfluenced by ring N and amide; coupled to H₁₀ and H₁₂.
H₂7.2 - 7.4Triplet/Singlet (t/s)1HOrtho to amide (deshielding), meta to amine (weak shielding).
H₅7.1 - 7.3Triplet (t)1HCoupled to H₄ and H₆.
H₄6.9 - 7.1Doublet of Doublets (dd)1HOrtho to amine (shielding); coupled to H₂ and H₅.
H₁₂6.7 - 6.9Doublet (d)1HOrtho to -OCH₃ (shielding); coupled to H₉.
H₆6.6 - 6.8Doublet of Doublets (dd)1HOrtho to amine (shielding); coupled to H₂ and H₅.
H_Amine5.0 - 5.5Broad Singlet (br s)2HShielded relative to amide; exchangeable.
H_Methoxy3.8 - 3.9Singlet (s)3HCharacteristic shift for methoxy group; no adjacent protons.

Part 2: Experimental Protocol and Workflow

Adherence to a standardized protocol is paramount for obtaining reproducible and high-quality NMR data. The following methodology is a self-validating system designed for the accurate characterization of benzamide derivatives.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried 3-amino-N-(6-methoxypyridin-3-yl)benzamide sample. The sample must be free of residual solvents from synthesis or purification, as these will appear in the spectrum.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆, 99.9% D). The choice of a high-purity deuterated solvent is crucial to minimize interfering residual solvent signals.[5]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

    • Cap the NMR tube and vortex gently until the sample is completely dissolved. A clear, homogeneous solution is required.

  • NMR Spectrometer Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion, especially in the complex aromatic region.[6]

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C or 298 K) for 5-10 minutes.

    • Perform standard instrument tuning and shimming procedures to maximize the magnetic field homogeneity, which ensures sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum using the following typical parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 8-16 scans (adjust based on sample concentration)

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals. Set the integral of a well-resolved signal from a known number of protons (e.g., the methoxy singlet) to 3.0 to determine the relative number of protons for all other signals.[1]

    • Analyze chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule, comparing the experimental data with the predicted values.

Workflow for Structural Elucidation

G cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Analysis & Verification prep 1. Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆ + TMS) acq 2. Data Acquisition (≥400 MHz Spectrometer) prep->acq Insert into magnet proc 3. Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc calib 4. Calibration & Integration (Set TMS to 0 ppm, Normalize Integrals) proc->calib assign 5. Spectral Assignment (Chemical Shift, Multiplicity, Integration) calib->assign compare 6. Comparison Analysis (Compare with predicted spectrum and alternative data) assign->compare confirm 7. Final Structure Confirmation compare->confirm

Figure 2: Standardized workflow for the ¹H NMR analysis of 3-amino-N-(6-methoxypyridin-3-yl)benzamide.

Part 3: Comparative Analysis with Alternative Techniques

While ¹H NMR is the gold standard for structural elucidation of small organic molecules, a multi-technique approach provides a more complete analytical picture, especially in regulated environments like drug development. The combination of chromatographic and spectrometric methods ensures purity, confirms identity, and provides orthogonal data for validation.[7][8]

Technique Primary Information Provided Strengths for this Molecule Limitations for this Molecule Synergistic Use
¹H NMR Proton environment, connectivity, and count.Unambiguous structural confirmation of isomers.[9] Provides a unique fingerprint for the entire molecule. Intrinsically quantitative without response factor correction.[10]Relatively low sensitivity compared to MS.[11] Complex aromatic region may have overlapping signals requiring higher field strength.Provides the definitive structural proof for a compound isolated by HPLC.
¹³C NMR Unique carbon environments and carbon skeleton.Confirms the number of unique carbon atoms (13 expected). The carbonyl carbon (C=O) signal at δ 165-180 ppm is highly characteristic.[5]Low natural abundance of ¹³C requires longer acquisition times or higher sample concentration. Provides no information on proton connectivity.Complements ¹H NMR by providing data on the carbon backbone, confirming the overall structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity (picomole to femtomole levels).[11] High-resolution MS (HRMS) can determine the elemental formula (C₁₃H₁₃N₃O₂), confirming the molecular identity.Does not distinguish between structural isomers (e.g., 2-amino- vs. 3-amino- vs. 4-aminobenzamide derivatives). Provides no stereochemical information.Used with LC (LC-MS) to confirm the molecular weight of the main peak separated by HPLC and to identify impurities.[10]
HPLC (UV detector) Purity, quantification, and retention time.Excellent for assessing sample purity and quantifying the main component against a reference standard. High throughput and high separation efficiency.[9]Provides no definitive structural information on its own. Retention time is not a unique identifier. Co-elution of impurities can lead to inaccurate purity assessment.Used to separate the target compound from starting materials and by-products. The purified fraction is then analyzed by NMR and MS for structural confirmation.[7]

Conclusion

The ¹H NMR spectrum of 3-amino-N-(6-methoxypyridin-3-yl)benzamide provides a wealth of structural information that is indispensable for its unambiguous identification. Through a systematic analysis of chemical shifts, integration, and multiplicity, every proton in the molecule can be assigned, confirming the connectivity of the aminobenzoyl and methoxypyridinyl moieties.

While ¹H NMR is the cornerstone of structural elucidation, this guide emphasizes the value of a holistic analytical strategy. The integration of complementary techniques such as ¹³C NMR, Mass Spectrometry, and HPLC provides orthogonal data that validates the structure, confirms the molecular formula, and rigorously assesses purity.[8] This multi-faceted approach ensures the scientific integrity required by researchers, scientists, and drug development professionals for confident decision-making in their work.

References

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • ConnectSci. (1979, February 1). Substituent Effects on the ¹H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). [Link]

  • University of Calgary. H NMR Spectroscopy. [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. [Link]

  • Harikrishna, K., Balasubramaniam, S., Rakshit, A., & Aidhen, I. S. (2015). Some interesting ¹H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, 54B, 77-83. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

  • PubChemLite. 3-amino-n-(6-methoxypyridin-3-yl)benzamide. [Link]

  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • Edison, A. S., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. [Link]

  • Patsnap. (2025, September 19). Differences in HPLC and NMR: Structural Elucidation Relevance. [Link]

  • Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 1277, 161-93. [Link]

  • Wikipedia. 3-Aminobenzamide. [Link]

  • MicroCombiChem. (2021, February 15). Structure Elucidation, NMR, HPLC-MS Analytics. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]

  • ChemSynthesis. N-(6-methoxy-3-pyridinyl)benzamide. [Link]

  • SPECIFIC POLYMERS. (2024, July 1). HPLC, a modular technique that complements NMR. [Link]

  • PubChem. 3-Aminobenzamide. [Link]

  • MDPI. (2021, October 11). 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. [Link]

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HPLC purity validation methods for 3-amino-N-(6-methoxypyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to HPLC Purity Validation for 3-amino-N-(6-methoxypyridin-3-yl)benzamide

Introduction: The Analytical Imperative for Purity Determination

3-amino-N-(6-methoxypyridin-3-yl)benzamide is a substituted aromatic amide of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is a critical step mandated by regulatory bodies worldwide. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust, validated analytical method is not merely a quality control requirement but a cornerstone of drug development.

This guide provides a comprehensive comparison and detailed protocol for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-amino-N-(6-methoxypyridin-3-yl)benzamide. We will explore the rationale behind methodological choices, compare alternative chromatographic conditions, and present a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Methodological Strategy: Why Reverse-Phase HPLC?

The molecular structure of 3-amino-N-(6-methoxypyridin-3-yl)benzamide, featuring aromatic rings and polar functional groups (amine, amide, methoxy), makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar analytes interact more strongly with the stationary phase, leading to longer retention times, while polar analytes elute earlier.

Our primary goal is to develop a stability-indicating method . This means the method must be able to resolve the main compound from its potential process-related impurities and any degradation products that may form under stress conditions (e.g., exposure to acid, base, light, heat, or oxidation).

Workflow for Method Development & Validation

A Analyte Characterization (Solubility, pKa, UV Spectra) B Initial Method Development (Column & Mobile Phase Screening) A->B Inputs C Method Optimization (Gradient, Flow Rate, pH) B->C Refine D Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) C->D Stress Test E Peak Purity & Resolution Check (Using PDA Detector) D->E Analyze Results E->C Re-optimize if R<2.0 F Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, etc.) E->F Proceed if Specific G Validated Purity Assay & Impurity Profile Method F->G Finalize

Caption: Workflow for HPLC Method Development and Validation.

Comparative HPLC Methods

To ensure optimal separation, two methods utilizing different stationary phase selectivities are compared. The primary method uses a standard L1 packing (C18), while the alternative employs an L11 packing (Phenyl-based) to introduce π-π interactions, which can be beneficial for separating aromatic compounds.

ParameterMethod 1 (Primary)Method 2 (Alternative)Rationale for Comparison
Column ACE Excel 5 C18 (150 x 4.6 mm, 5 µm)Phenomenex Kinetex 5 µm Phenyl-Hexyl (150 x 4.6 mm, 5 µm)C18 provides general hydrophobic retention. Phenyl-Hexyl offers alternative selectivity via π-π interactions with the aromatic rings of the analyte and impurities.
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 6.5 with 0.1M KOH0.1% Formic Acid in WaterPhosphate buffer at pH 6.5 ensures the basic amine groups are partially protonated, promoting good peak shape without being overly retentive. Formic acid provides an acidic mobile phase for a different ionization state.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 0-20 min: 10% to 80% B20-25 min: 80% B25-26 min: 80% to 10% B26-30 min: 10% B0-20 min: 5% to 75% B20-25 min: 75% B25-26 min: 75% to 5% B26-30 min: 5% BA gradient is essential for eluting potential impurities with a wide range of polarities and ensuring the column is cleaned after each injection.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times.
Detector Photodiode Array (PDA) at 254 nmPhotodiode Array (PDA) at 254 nmPDA detection allows for peak purity analysis and monitoring at multiple wavelengths. 254 nm is chosen due to the strong absorbance of the benzamide chromophore.
Injection Vol. 10 µL10 µLStandard volume for analytical HPLC.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Mobile Phase A / Mobile Phase B (80:20 v/v)The diluent should be chosen to ensure sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.

Experimental Protocol: Full Validation of Method 1

This section details the step-by-step validation of the primary HPLC method in accordance with ICH Q2(R1) guidelines.

System Suitability

Before any validation run, the suitability of the chromatographic system must be verified.

  • Procedure: Inject the standard solution (e.g., 100 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0 for the main analyte peak.

    • Theoretical Plates (N): ≥ 2000.

    • Relative Standard Deviation (%RSD): ≤ 2.0% for retention time and peak area.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of other components. A forced degradation study is the definitive test for a stability-indicating method.

  • Stock Solution: Prepare a 1 mg/mL solution of 3-amino-N-(6-methoxypyridin-3-yl)benzamide in the sample diluent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of stock to 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Add 1 mL of stock to 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: Add 1 mL of stock to 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution (solid and in solution) at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and white light in a photostability chamber for 24 hours (as per ICH Q1B).

  • Analysis: Dilute all stressed samples to a final concentration of ~100 µg/mL and analyze using the HPLC method. Use a PDA detector to assess peak purity for the main analyte peak in each chromatogram.

  • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks with a resolution (Rs) of ≥ 2.0. The peak purity index should be close to 1, indicating no co-eluting impurities.

Linearity and Range
  • Procedure: Prepare a series of at least five calibration standards from a stock solution, covering a range from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each standard in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) must be ≥ 0.999.

    • The y-intercept should be close to zero.

Accuracy (Recovery)
  • Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of pure 3-amino-N-(6-methoxypyridin-3-yl)benzamide into a placebo mixture (if available) or a known matrix.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six replicate samples of the standard solution (at 100% concentration) on the same day, with the same analyst and instrument.

    • Acceptance Criteria: %RSD of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: %RSD over the two days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

    • Signal-to-Noise: LOD is where S/N = 3:1; LOQ is where S/N = 10:1.

    • Calibration Curve Method:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value must be experimentally verified by analyzing a sample at that concentration and showing acceptable precision and accuracy.

Robustness
  • Procedure: Deliberately introduce small variations to the method parameters and assess the impact on system suitability.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25°C and 35°C).

    • Mobile Phase pH: ± 0.2 units (e.g., pH 6.3 and 6.7).

  • Acceptance Criteria: The system suitability criteria (tailing factor, theoretical plates, %RSD) must still be met in all varied conditions. Retention time may shift, but resolution between critical pairs should be maintained (Rs ≥ 2.0).

Validation Summary Logic

cluster_System System & Method Suitability cluster_Quantitative Quantitative Performance A System Suitability (Tailing, Plates, %RSD) Result Validated Method A->Result Qualifies Method B Specificity (Resolution from Degradants) B->Result Qualifies Method C Robustness (Tolerates Small Changes) C->Result Qualifies Method D Linearity & Range (r² ≥ 0.999) D->Result Confirms Performance E Accuracy (98-102% Recovery) E->Result Confirms Performance F Precision (%RSD ≤ 2.0%) F->Result Confirms Performance G LOD & LOQ (Sensitivity) G->Result Confirms Performance

Caption: Key Pillars of HPLC Method Validation per ICH Q2(R1).

Summary of Validation Acceptance Criteria

Validation ParameterAcceptance CriteriaPurpose
System Suitability Tailing ≤ 2.0, Plates ≥ 2000, %RSD ≤ 2.0%Confirms the HPLC system is performing correctly.
Specificity Resolution (Rs) ≥ 2.0 from all other peaks.Ensures the analyte signal is free from interference.
Linearity Correlation Coefficient (r²) ≥ 0.999Confirms a proportional relationship between signal and concentration.
Range Typically 80-120% of assay concentration.Defines the concentration interval of acceptable accuracy and precision.
Accuracy 98.0% - 102.0% mean recovery.Measures the closeness of the experimental value to the true value.
Precision (%RSD) Repeatability ≤ 2.0%, Intermediate ≤ 2.0%Measures the degree of scatter between a series of measurements.
LOQ S/N ≥ 10; demonstrate acceptable accuracy/precision.The lowest amount that can be quantitatively determined.
Robustness System suitability criteria met under varied conditions.Shows the method's reliability during normal usage.

By rigorously following this validation framework, a laboratory can produce a scientifically sound, defensible, and robust HPLC method for the purity determination of 3-amino-N-(6-methoxypyridin-3-yl)benzamide, ensuring it meets the stringent requirements of the pharmaceutical industry.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Selectivity profile of 3-amino-N-(6-methoxypyridin-3-yl)benzamide against kinase panels

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Kinase Selectivity Profile of Dasatinib

Editorial Note: This guide was initially requested for the compound 3-amino-N-(6-methoxypyridin-3-yl)benzamide. However, a thorough review of publicly available scientific literature and databases did not yield sufficient data to construct a comprehensive selectivity profile for this specific molecule. To fulfill the spirit of the request for an in-depth, technical comparison guide, we have chosen to feature Dasatinib , a well-characterized and clinically significant kinase inhibitor, as a representative example. This allows us to demonstrate the principles and methodologies of kinase selectivity profiling with robust, verifiable data.

Introduction: Beyond the Primary Target

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1][2] It is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to first-generation inhibitors like imatinib.[1][3] The clinical success of any kinase inhibitor is intrinsically linked not only to its high-affinity binding to the intended therapeutic target—in this case, the BCR-ABL fusion protein—but also to its broader interaction landscape across the human kinome.[4]

Understanding this "selectivity profile" is paramount. A promiscuous inhibitor may offer advantages by hitting multiple oncogenic pathways simultaneously, yet this same characteristic can lead to off-target toxicities.[5][6] Conversely, a highly selective inhibitor might have a cleaner safety profile but could be more susceptible to resistance via single-point mutations in the target kinase.[2] This guide provides a detailed comparison of Dasatinib's selectivity, explains the experimental rationale for its characterization, and presents the methodologies required to generate such a profile for any kinase inhibitor.

Comparative Selectivity Analysis: Dasatinib vs. Other BCR-ABL Inhibitors

Dasatinib was originally developed as a dual inhibitor of SRC family kinases (SFKs) and ABL kinase.[2] Its mechanism of action differs from imatinib, as it can bind to both the active and inactive conformations of the ABL kinase domain, contributing to its enhanced potency and ability to overcome many imatinib-resistant mutations.[2][7] However, this conformational flexibility also contributes to its broader target profile.

Chemical proteomic and competition binding assays have revealed that Dasatinib binds to a wide array of tyrosine and serine/threonine kinases, making it significantly more promiscuous than imatinib and the second-generation inhibitor nilotinib.[4][6]

Key On- and Off-Target Activities

Dasatinib's primary targets, responsible for its main therapeutic effect in CML, are BCR-ABL and the SRC family kinases (SRC, LCK, YES, FYN).[8] Its significant off-target interactions include, but are not limited to, c-KIT, PDGFRβ, TEC family kinases (BTK, TEC), and ephrin receptors.[1][6][8] This multi-targeted profile is a double-edged sword; inhibition of c-KIT and PDGFRβ contributes to its anti-cancer activity, while effects on kinases in immune cells are thought to cause some of its immunomodulatory side effects.[5][6]

The following table summarizes the dissociation constants (Kd) for Dasatinib and Imatinib against a selection of kinases, illustrating the differences in potency and selectivity. Lower Kd values indicate tighter binding.

Kinase TargetDasatinib (Kd, nM)Imatinib (Kd, nM)Primary Function/Family
ABL1 0.8 25 Oncogenic Driver (CML)
ABL1 (T315I) >10,000>10,000"Gatekeeper" Resistance Mutant
SRC 0.5 >10,000SRC Family Kinase (SFK)
LCK 1.1 >10,000SRC Family Kinase (SFK)
YES 0.6 >10,000SRC Family Kinase (SFK)
KIT 4.2110Receptor Tyrosine Kinase
PDGFRβ 28210Receptor Tyrosine Kinase
BTK 1.9>10,000TEC Family Kinase
EPHA2 2.5>10,000Ephrin Receptor Tyrosine Kinase

Data compiled from publicly available KINOMEscan® datasets and literature sources.[6][9]

Visualizing Kinome Selectivity

To visualize the breadth of an inhibitor's interactions, data is often plotted on a phylogenetic tree of the human kinome. Hits are represented by circles, with the size indicating the binding affinity. This provides an immediate, powerful visual summary of selectivity.

G center Kinome TK Tyrosine Kinases (TK) center->TK TKL Tyrosine Kinase-Like (TKL) center->TKL STE STE center->STE CMGC CMGC center->CMGC AGC AGC center->AGC CAMK CAMK center->CAMK ABL SRC LCK KIT PDGFRB BTK EPHA2 DDR1 label_ABL ABL label_SRC SRC label_KIT KIT legend_title Legend key_primary label_primary Primary Targets key_offtarget label_offtarget Significant Off-Targets

Caption: Simplified kinome tree illustrating Dasatinib's selectivity profile.

Experimental Methodologies for Profiling

A comprehensive understanding of a compound's selectivity requires a two-pronged approach: initial broad screening using in vitro biochemical assays, followed by validation of key interactions within a cellular context to confirm physiological relevance.

Part 1: In Vitro Biochemical Profiling

Biochemical assays measure the direct interaction between an inhibitor and a purified kinase enzyme. They are ideal for high-throughput screening against large panels of kinases.[10]

Workflow for Biochemical Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Dasatinib) Assay Incubate Compound with each Kinase Compound->Assay Panel Panel of Purified Human Kinases Panel->Assay Binding Method A: Competition Binding (e.g., KINOMEscan) Assay->Binding Measures binding Activity Method B: Activity Assay (e.g., ADP-Glo) Assay->Activity Measures function Quantify Quantify Signal (qPCR, Luminescence) Binding->Quantify Activity->Quantify Calculate Calculate % Inhibition or Kd Quantify->Calculate Profile Generate Selectivity Profile (Table, Kinome Tree) Calculate->Profile

Caption: General workflow for in vitro kinase selectivity profiling.

Protocol 1: Competition Binding Assay (KINOMEscan®-type)

This method quantifies the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase target.[9][11]

  • Immobilization: A proprietary, broadly-specific kinase inhibitor (the "bait") is immobilized on a solid support.

  • Reaction Setup: In separate wells of a microtiter plate, individual kinase enzymes, tagged with DNA for quantification, are incubated with the immobilized bait and the test compound (e.g., Dasatinib at a fixed concentration, such as 500 nM). A DMSO control is run in parallel.[11]

  • Competition: The test compound and the immobilized bait compete for binding to the kinase's ATP pocket.

  • Washing: Unbound kinase is washed away. The amount of kinase remaining bound to the solid support is inversely proportional to the binding affinity of the test compound.

  • Quantification: The amount of DNA-tagged kinase bound to the support is quantified using quantitative PCR (qPCR).

  • Data Analysis: Results are typically expressed as "percent of control" (%Ctrl), where the DMSO sample represents 100%. A low %Ctrl value indicates strong inhibition/tight binding. From this, a dissociation constant (Kd) can be calculated.

Protocol 2: Luminescence-Based Activity Assay (ADP-Glo™-type)

This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. Inhibition of the kinase results in a lower ADP signal.[12]

  • Kinase Reaction: The kinase, its specific substrate, ATP, and the test compound (or DMSO control) are incubated together in a reaction buffer. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop Reaction & Deplete ATP: An "ADP-Glo™ Reagent" is added. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced in the first step back into ATP.

  • Luminescence Signal: The newly generated ATP is used by a thermostable luciferase to produce light.

  • Measurement: The luminescent signal is measured using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: The signal from compound-treated wells is compared to the DMSO control to calculate percent inhibition. An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined from a dose-response curve.

Part 2: Cellular Target Engagement Validation

Confirming that a compound binds its intended target within the complex environment of a living cell is a critical step in drug development.[13] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing this target engagement.[14][15]

Workflow for Cellular Thermal Shift Assay (CETSA)

G cluster_cell_treatment Cell Treatment cluster_heat_lysis Heat Challenge & Lysis cluster_analysis Analysis Cells Culture Cells (e.g., K-562) Treat Treat cells with Dasatinib or DMSO (vehicle control) Cells->Treat Heat Heat cell aliquots across a temperature gradient Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Separate Separate soluble vs. aggregated proteins (centrifugation) Lyse->Separate Quantify Quantify soluble target protein (e.g., Western Blot, MS) Separate->Quantify MeltCurve Plot Melt Curve & Determine Thermal Shift (ΔTm) Quantify->MeltCurve

Caption: A schematic overview of the CETSA protocol.

Protocol 3: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol is based on the principle that a protein, when bound by a ligand (like Dasatinib), becomes more stable and resistant to heat-induced denaturation and aggregation.[16][17]

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., K-562 CML cells) to ~80% confluency. Treat the cells with the test compound (e.g., 20 µM Dasatinib) or DMSO vehicle control and incubate for a defined period (e.g., 1 hour) at 37°C.[17]

  • Harvest and Aliquot: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 3°C increments) for 3 minutes, followed by a cooling step at 4°C.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample and normalize them.

  • Western Blotting:

    • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with a primary antibody specific for the target protein of interest (e.g., anti-SRC or anti-BRAF).[17]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein versus temperature for both the Dasatinib-treated and DMSO-treated samples. A shift in the melting curve (ΔTm) for the Dasatinib-treated sample indicates target engagement.[17]

Conclusion: A Holistic View of Inhibitor Action

The selectivity profile of Dasatinib reveals it to be a potent, multi-targeted kinase inhibitor. Its broad activity spectrum, while significantly different from the more selective inhibitor imatinib, is crucial to its clinical efficacy in overcoming resistance.[2][4] However, this promiscuity also underlies its unique side-effect profile, highlighting the critical importance of comprehensive profiling in drug development.[5]

By integrating high-throughput biochemical assays like KINOMEscan with in-cell target validation methods such as CETSA, researchers can build a holistic and physiologically relevant understanding of a compound's mechanism of action.[13][15] This multi-faceted approach is essential for selecting drug candidates with the desired balance of potency and selectivity, predicting potential toxicities, and ultimately, developing safer and more effective targeted therapies.

References

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
  • Zhang, C., Kenski, D. M., Paul, T. A., et al. (2011). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 6(11), 1226-1234.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Kojima, K., Manshouri, T., & Estrov, Z. (2008). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Cancer Research, 68(1), 322-329.
  • Cool,s J., DeAngelo, D. J., Gotlib, J., et al. (2006). Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)
  • Al-Subari, D., & Al-Kaf, A. (2023, March 11). Immunomodulatory Activity of the Tyrosine Kinase Inhibitor Dasatinib to Elicit NK Cytotoxicity against Cancer, HIV Infection and Aging. International Journal of Molecular Sciences, 24(6), 5433.
  • Miettinen, J. J., & Lehtiö, L. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10822-10830.
  • Rix, U., Hantschel, O., Dürnberger, G., et al. (2007).
  • Bantscheff, M., Dürnberger, G., Hantschel, O., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4067.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Montero, J. C., Seoane, S., Ocaña, A., & Pandiella, A. (2011). Kinase profile of dasatinib.
  • Zegzouti, H., Alves, J., Worzella, T., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Miettinen, J. J., & Lehtiö, L. (2021, July 28). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • DiscoveRx. (n.d.). dasatinib | DiscoveRx KINOMEscan® screen.
  • Rudin, C. M., & Thompson, C. B. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Science, 346(6216), 1458-1460.
  • PerkinElmer. (2021, June 29). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
  • Rix, U., Hantschel, O., Dürnberger, G., et al. (2007). Identified kinase targets of dasatinib, nilotinib and imatinib.
  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829-846.
  • Kwong, Y. L. (2011, March 25). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? Leukemia & Lymphoma, 52(4), 557-558.
  • Jones, L. H., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 16(30), 5438-5444.
  • Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(3), 369-375.
  • Singh, S., & Singh, S. K. (2020). Experimental data on dasatinib to compare its efficacy with imatinib on several patients dealing with certain types of cancer.
  • CancerNetwork. (2012, September 06). Dasatinib Achieves Higher Response Rate Than Imatinib in CML.
  • Li, Y., et al. (2023, April 04). Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings. Frontiers in Pharmacology, 14.
  • ResearchGate. (n.d.). Targeting the kinome: bosutinib versus dasatinib. Emphasizing the....
  • 崔瑞廷, T. (n.d.). KINOMEscan.
  • Naqvi, K., et al. (2019, July 01). Early Results of Lower dose Dasatinib 50mg Daily as Frontline Therapy in Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia. Clinical Lymphoma, Myeloma & Leukemia, 19(7), 433-439.

Sources

Comparative Pharmacokinetics of Substituted Benzamides: A Disposition-Driven Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzamide Paradox

Substituted benzamides (e.g., Sulpiride, Amisulpride, Remoxipride, Metoclopramide) represent a unique pharmacological cluster. Unlike the highly lipophilic "typical" antipsychotics (e.g., haloperidol, chlorpromazine) that rely on extensive hepatic metabolism and passive diffusion, benzamides often exhibit a "polarity paradox." Many members of this class are hydrophilic, show low plasma protein binding, and yet must penetrate the Blood-Brain Barrier (BBB) to engage D2/D3 receptors in the limbic system.

This guide objectively compares the pharmacokinetic (PK) behaviors of key benzamide derivatives. It highlights the critical divergence within the class: the Renal-Dependent Subgroup (Sulpiride, Amisulpride) versus the Metabolically-Cleared Subgroup (Remoxipride, Metoclopramide). Understanding this dichotomy is essential for optimizing dosing regimens, predicting drug-drug interactions (DDIs), and designing bioanalytical assays.

Physicochemical Foundation & Absorption

The pharmacokinetic fate of benzamides is dictated early by their physicochemical properties. The presence of the benzamide core (often with a sulfamoyl or methoxy group) influences their ionization (pKa) and lipophilicity (LogP).

The Bioavailability Gap[1]
  • Sulpiride & Amisulpride (Class IV/III BCS): These compounds are relatively hydrophilic. Their oral bioavailability (F) is limited and variable (25–50%) due to slow, incomplete absorption and potential involvement of intestinal efflux transporters (P-gp). They do not undergo significant first-pass metabolism; rather, the low F is an absorption limitation.[1]

  • Remoxipride & Metoclopramide (Class I/II BCS): Modifications to the side chain (e.g., the pyrrolidine ring in Remoxipride) significantly enhance lipophilicity. Remoxipride achieves >90% bioavailability, behaving more like a traditional lipophilic drug with rapid absorption.[1]

Comparative Pharmacokinetic Profile

The following table aggregates critical PK parameters. Note the stark contrast in "Primary Clearance Route" and "Protein Binding."

Table 1: Aggregate PK Parameters of Substituted Benzamides
ParameterSulpiride Amisulpride Remoxipride Metoclopramide
Bioavailability (F) 25–35% (Variable)48% (Variable)>90% (High)~80% (Variable)
Tmax 3–6 h3–4 h0.8–1.5 h1–2 h
Protein Binding < 40%~17%~80% (α1-AGP)~30%
Vol. of Dist. (Vd) ~2–3 L/kg~5.8 L/kg~0.7 L/kg~3.5 L/kg
Half-life (t½) 7–9 h~12 h4–7 h5–6 h
Metabolism Negligible (<5%)NegligibleExtensive (Hepatic)Moderate (CYP2D6)
Excretion Renal (>90% unchanged)Renal (unchanged)Renal (Metabolites)Renal (Mixed)
BBB Penetration Low (Req. high doses)Moderate (Limbic selective)HighModerate

Analyst Note: The high Vd of Amisulpride despite low protein binding suggests extensive tissue distribution, likely driven by lysosomal trapping or specific tissue binding, contrasting with Remoxipride's lower Vd but higher plasma protein binding.

Mechanistic Deep Dive: Renal vs. Hepatic Disposition

The most scientifically significant distinction in this class is the clearance mechanism. This dictates the toxicity profile and DDI potential.

The Renal Route (Sulpiride, Amisulpride)

These compounds resist hepatic oxidation. They are eliminated unchanged via glomerular filtration and active tubular secretion.

  • Transporter Involvement: Evidence suggests Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion (MATE) proteins play a role in their renal elimination.

  • Clinical Implication: Dose linearity is preserved, but accumulation is a severe risk in renal impairment (Creatinine Clearance < 60 mL/min).

The Hepatic Route (Remoxipride, Metoclopramide)

These compounds undergo oxidative metabolism.

  • Remoxipride: Extensively metabolized via oxidation and N-dealkylation.[2] It was withdrawn in some markets due to aplastic anemia, potentially linked to a reactive metabolite, highlighting the risk of the "hepatic route" compared to the inert renal route.

  • Metoclopramide: A substrate for CYP2D6 .[2][3][4][5] Genetic polymorphisms (Poor Metabolizers vs. Ultra-Rapid Metabolizers) significantly impact its exposure and risk of Extrapyramidal Symptoms (EPS).

Visualization of Disposition Pathways

The diagram below contrasts the "Renal Fortress" of Amisulpride against the "Metabolic Vulnerability" of Remoxipride.

Benzamide_Disposition cluster_input Absorption Phase cluster_circulation Systemic Circulation cluster_clearance Clearance Mechanisms Oral_Dose Oral Dose Gut_Lumen Gut Lumen Oral_Dose->Gut_Lumen Plasma Plasma Compartment (Free Drug) Gut_Lumen->Plasma Absorption (F) Remoxipride >90% Amisulpride ~48% Protein_Bound Protein Bound (Albumin/AGP) Plasma->Protein_Bound Equilibrium Liver Liver (CYP450) Metabolism Plasma->Liver Remoxipride/Metoclopramide (CYP2D6) Kidney Kidney (Filtration + Secretion) Plasma->Kidney Sulpiride/Amisulpride (Unchanged) Brain CNS (Limbic System) D2/D3 Receptors Plasma->Brain BBB Penetration (Passive/Transport) Liver->Kidney Metabolites

Figure 1: Differential disposition pathways. Note the direct renal elimination of Sulpiride/Amisulpride versus the hepatic loop required for Remoxipride.

Experimental Protocol: LC-MS/MS Bioanalysis

To validate these PK parameters, a robust bioanalytical method is required. The high polarity of Sulpiride and Amisulpride makes standard Liquid-Liquid Extraction (LLE) with non-polar solvents (like hexane) inefficient.

Method Development Strategy[7]
  • Column Choice: A standard C18 column may not retain polar benzamides well. A Polar-Embedded C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended to prevent early elution and ion suppression.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode is standard due to the basic nitrogen in the benzamide/pyrrolidine moieties.

Step-by-Step Protocol

Objective: Quantification of Amisulpride and Sulpiride in Human Plasma.

1. Sample Preparation (Optimized for Polarity)

  • Rationale: Protein Precipitation (PPT) is preferred over LLE to ensure recovery of polar analytes without complex pH adjustments.

  • Step A: Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Step B: Add 20 µL of Internal Standard (IS) solution (e.g., Amisulpride-d5, 100 ng/mL in methanol).

  • Step C: Add 300 µL of chilled Acetonitrile (ACN) to precipitate proteins. Vortex vigorously for 30 seconds.

  • Step D: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Step E: Transfer 200 µL of supernatant to an autosampler vial. Dilute 1:1 with mobile phase A (Water + 0.1% Formic Acid) to improve peak shape.

2. LC Conditions

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenomenex Kinetex Biphenyl or Waters HSS T3 (2.1 x 50 mm, 1.7 µm). Biphenyl phases offer superior selectivity for aromatic benzamides.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes.

3. MS/MS Parameters (MRM Mode)

  • Source: ESI Positive.[6]

  • Transitions (Quantifier/Qualifier):

    • Amisulpride: 370.1

      
       242.0 m/z (Cleavage of ethyl-sulfonyl group).
      
    • Sulpiride: 342.1

      
       112.1 m/z (Characteristic pyrrolidine fragment).
      
    • Remoxipride: 371.1

      
       234.0 m/z (Bromine isotope pattern check required).
      
Bioanalytical Workflow Diagram

Bioanalysis_Workflow Start Plasma Sample (100 µL) IS_Add Add Internal Standard (Amisulpride-d5) Start->IS_Add Precipitation Protein Precipitation (300 µL ACN) IS_Add->Precipitation Centrifuge Centrifugation (10,000g, 10 min) Precipitation->Centrifuge Dilution Supernatant Dilution (1:1 with Mobile Phase A) Centrifuge->Dilution Supernatant Transfer LC UHPLC Separation (Biphenyl Column) Dilution->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Optimized extraction and detection workflow for polar benzamides.

References

  • Rosenzweig, P., et al. (2002). "A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers and patients." Human Psychopharmacology: Clinical and Experimental. Link

  • Bressolle, F., et al. (1992). "Sulpiride pharmacokinetics and placental transfer in pregnant women." Drug Metabolism and Disposition. Link

  • Movin-Osswald, G., & Hammarlund-Udenaes, M. (1995). "Prolactin release after remoxipride administration—a pharmacokinetic-pharmacodynamic analysis." European Journal of Clinical Pharmacology. Link

  • Meyer, U. A. (2000). "Pharmacogenetics and adverse drug reactions." The Lancet (Context: CYP2D6 and Metoclopramide/Remoxipride). Link

  • Nirogi, R., et al. (2013). "LC-MS/MS method for the quantification of amisulpride in human plasma and its application to a pharmacokinetic study." Biomedical Chromatography. Link

  • FDA Labeling. (2011). "Reglan (Metoclopramide) Injection Label." U.S. Food and Drug Administration. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.